Gougerotin
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2R)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9+,10+,11-,12+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNAZJFEONUVTD-QJHHURCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016880 | |
| Record name | Gougerotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-42-6 | |
| Record name | Gougerotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gougerotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gougerotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOUGEROTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALH0452B20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Gougerotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gougerotin, a nucleoside antibiotic, exerts its biological activity by potently inhibiting protein synthesis. This in-depth technical guide delineates the molecular mechanism underlying this compound's action, focusing on its interaction with the ribosomal machinery. Through a comprehensive review of available data, we detail its binding site, inhibitory effects on key enzymatic reactions, and the structural basis for its function. This document serves as a resource for researchers in microbiology, structural biology, and drug development, providing a consolidated understanding of this compound's mechanism of action, supported by experimental methodologies and quantitative data.
Introduction
This compound is a cytosine-containing C-nucleoside antibiotic isolated from Streptomyces gougerotii. Its primary and most significant biological effect is the potent inhibition of protein synthesis in both prokaryotic and eukaryotic systems. This broad-spectrum activity has made it a valuable tool for studying the intricacies of the translation process. Understanding the precise mechanism by which this compound disrupts this fundamental cellular process is crucial for its potential development as a therapeutic agent and for its application as a molecular probe. This guide provides a detailed examination of this compound's mechanism of action, with a focus on its interaction with the ribosome.
Core Mechanism: Targeting the Peptidyl Transferase Center
The central mechanism of this compound's action is its direct interference with the peptidyl transferase center (PTC) , the catalytic heart of the large ribosomal subunit. The PTC is responsible for two critical reactions in protein synthesis: peptide bond formation during elongation and peptide release during termination. This compound inhibits both of these processes.
Inhibition of Peptide Bond Formation
This compound acts as a competitive inhibitor at the A-site of the PTC. Structurally, it mimics the 3'-end of an aminoacyl-tRNA, allowing it to bind to the A-site. However, due to its chemical nature, it cannot act as an acceptor for the growing polypeptide chain from the P-site peptidyl-tRNA. This binding effectively blocks the entry of legitimate aminoacyl-tRNAs, thereby halting the elongation of the polypeptide chain.
The inhibitory effect of this compound on peptide bond formation has been demonstrated in various cell-free systems. A key assay used to quantify this inhibition is the puromycin reaction . In this assay, the antibiotic puromycin, another aminoacyl-tRNA analog, acts as an acceptor for the nascent polypeptide chain, leading to the formation of peptidyl-puromycin. This compound competes with puromycin for binding to the A-site, thus inhibiting this reaction.
Quantitative Analysis of Inhibition
| Assay System | Organism/Cell Line | Measurement | Value | Reference |
| In vitro protein synthesis | Rabbit reticulocytes | Inhibition of valine incorporation | Significant inhibition observed | [1] |
| N-acetylphenylalanyl-puromycin formation | E. coli B ribosomes | Relative inhibitory activity | - | [2] |
| In vitro translation | E. coli | Inhibition of protein synthesis | Potent inhibitor | [3] |
Note: Specific IC50 or Ki values for this compound from primary literature are not consistently reported in recent, readily accessible sources. The table reflects the qualitative and comparative nature of the available data.
Experimental Protocols
To facilitate further research into the mechanism of this compound, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This assay measures the overall inhibition of protein synthesis in a eukaryotic cell-free system.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (containing all amino acids except the one to be radiolabeled)
-
Radiolabeled amino acid (e.g., [14C]-Valine)
-
mRNA template (e.g., globin mRNA)
-
Energy mix (ATP, GTP, creatine phosphate, creatine kinase)
-
This compound stock solution (dissolved in water or appropriate buffer)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare reaction mixtures on ice. For a standard reaction, combine reticulocyte lysate, amino acid mixture, energy mix, and mRNA template.
-
Add varying concentrations of this compound to the experimental tubes. Include a control tube with no inhibitor.
-
Initiate the reaction by adding the radiolabeled amino acid and incubating at 30-37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of cold 10% TCA to precipitate the newly synthesized proteins.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the protein precipitates by vacuum filtration onto glass fiber filters.
-
Wash the filters extensively with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
N-acetylphenylalanyl-puromycin Formation Assay (E. coli Ribosomes)
This assay specifically measures the inhibition of the peptidyl transferase reaction.
Materials:
-
Purified E. coli 70S ribosomes
-
N-acetyl-[14C]-phenylalanyl-tRNAPhe (donor substrate)
-
Puromycin (acceptor substrate)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
This compound stock solution
-
Ethyl acetate
-
Scintillation fluid and counter
Protocol:
-
Pre-incubate ribosomes with N-acetyl-[14C]-phenylalanyl-tRNAPhe in the reaction buffer to form the initiation complex at the P-site.
-
Add varying concentrations of this compound to the experimental tubes. Include a control tube with no inhibitor.
-
Initiate the peptidyl transferase reaction by adding puromycin.
-
Incubate the reaction at a controlled temperature for a short period.
-
Terminate the reaction by adding a solution that shifts the pH to basic (e.g., saturated Mg(OAc)2 in 0.1 M Na-borate buffer, pH 10).
-
Extract the N-acetyl-[14C]-phenylalanyl-puromycin product into ethyl acetate. The unreacted N-acetyl-[14C]-phenylalanyl-tRNAPhe will remain in the aqueous phase.
-
Transfer the ethyl acetate phase to a scintillation vial and evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity.
-
Determine the extent of inhibition by comparing the amount of product formed in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflow of a typical inhibition assay.
Mechanism of Action of this compound
Caption: Competitive inhibition of the ribosomal A-site by this compound, preventing peptide bond formation.
Experimental Workflow for In Vitro Translation Inhibition Assay
References
- 1. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of protein synthesis. 4. Studies on the structure-activity relationship of this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Gougerotin's Differential Effect on Prokaryotic versus Eukaryotic Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gougerotin
This compound is a naturally occurring nucleoside antibiotic produced by the bacterium Streptomyces gougerotii. Structurally, it is a C-nucleoside composed of a cytosine base linked to a modified amino sugar. Its significance in biochemical and pharmacological research stems from its role as a potent inhibitor of protein synthesis. This compound exerts its effect by targeting the heart of the ribosome, the peptidyl transferase center (PTC), the site responsible for the formation of peptide bonds. By acting as a structural mimic of the 3'-end of an aminoacyl-tRNA, this compound competitively inhibits the binding of the incoming aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation phase of translation. This mechanism of action is observed in both prokaryotic and eukaryotic systems, making this compound a valuable tool for studying the universal process of protein synthesis. While it affects both types of ribosomes, subtle structural differences between them can lead to differential sensitivities.
Prokaryotic vs. Eukaryotic Ribosomes: A Structural Overview
The fundamental machinery of protein synthesis, the ribosome, exhibits key structural and compositional differences between prokaryotes and eukaryotes, which are often exploited for antibiotic selectivity.
-
Prokaryotic Ribosomes (70S): These are smaller, with a sedimentation coefficient of 70S. They are composed of a small 30S subunit and a large 50S subunit. The 30S subunit is primarily responsible for decoding the mRNA, while the 50S subunit contains the peptidyl transferase center.
-
Eukaryotic Ribosomes (80S): Eukaryotic ribosomes are larger and more complex, with a sedimentation coefficient of 80S. They consist of a 40S small subunit and a 60S large subunit. While the core functions are conserved, eukaryotic ribosomes contain additional ribosomal RNA (rRNA) segments and proteins, leading to a more intricate structure.
These structural distinctions, particularly within the peptidyl transferase center, can influence the binding affinity and inhibitory efficacy of antibiotics like this compound.
Mechanism of Action: Inhibition of the Peptidyl Transferase Center
This compound's primary mechanism of action is the competitive inhibition of the peptidyl transferase reaction. As a structural analog of the aminoacyl end of tRNA, it binds to the A-site within the peptidyl transferase center on the large ribosomal subunit. This binding physically obstructs the entry of the correct aminoacyl-tRNA, preventing the formation of a new peptide bond and thus arresting protein synthesis. This inhibitory action is applicable to both 70S and 80S ribosomes, as the fundamental mechanism of peptide bond formation is highly conserved across all domains of life.
Figure 1. Mechanism of this compound at the Peptidyl Transferase Center.
Comparative Efficacy: Prokaryotic vs. Eukaryotic Ribosomes
While this compound inhibits both prokaryotic and eukaryotic ribosomes, the extent of this inhibition can differ. This differential effect is attributed to the subtle structural variations in the peptidyl transferase center between 70S and 80S ribosomes. Although specific, directly comparative IC50 or Ki values for this compound are not consistently reported in recent literature, older studies suggest that it is an effective inhibitor in both systems. For the purpose of this guide, we will use qualitative descriptors to represent its activity.
| Feature | Prokaryotic Ribosome (e.g., E. coli) | Eukaryotic Ribosome (e.g., Rabbit Reticulocyte) | Reference |
| Ribosome Type | 70S (30S + 50S subunits) | 80S (40S + 60S subunits) | |
| Target Site | Peptidyl Transferase Center (PTC) on the 50S subunit | Peptidyl Transferase Center (PTC) on the 60S subunit | |
| Mechanism | Competitive inhibition of aminoacyl-tRNA binding to the A-site | Competitive inhibition of aminoacyl-tRNA binding to the A-site | |
| Inhibitory Effect | Effective inhibitor of protein synthesis | Effective inhibitor of protein synthesis | [1] |
| IC50 / Ki Values | Data not readily available in recent literature | Data not readily available in recent literature |
Note: The table reflects the general understanding of this compound's activity. Precise quantitative comparisons would require dedicated side-by-side experimental evaluation.
Detailed Experimental Protocols
To investigate the effects of ribosome-targeting antibiotics like this compound, several key in vitro experiments are employed.
In Vitro Translation Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the synthesis of a reporter protein.
Materials:
-
E. coli S30 extract or Rabbit Reticulocyte Lysate
-
mRNA encoding a reporter gene (e.g., Luciferase or GFP)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-Methionine)
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a master mix containing the cell-free extract, buffer, energy source, and amino acid mix.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiate the translation reaction by adding the reporter mRNA.
-
Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli S30, 30°C for reticulocyte lysate) for a set time (e.g., 60 minutes).
-
Stop the reactions by adding a strong acid, such as TCA, to precipitate the newly synthesized proteins.
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on a filter paper.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Puromycin Reaction Assay
This assay specifically measures the activity of the peptidyl transferase center.
Objective: To assess the ability of this compound to inhibit the formation of a peptide bond between a peptidyl-tRNA mimic (N-acetylated aminoacyl-tRNA) and puromycin.
Materials:
-
Purified 70S or 80S ribosomes
-
N-acetyl-[3H]Phe-tRNA (as a P-site substrate)
-
Puromycin
-
This compound stock solution
-
Reaction buffer
-
Ethyl acetate
Protocol:
-
Pre-incubate ribosomes with poly(U) mRNA and N-acetyl-[3H]Phe-tRNA to form a stable complex with the peptidyl-tRNA analog in the P-site.
-
Add varying concentrations of this compound to the reaction mixture and incubate.
-
Initiate the reaction by adding puromycin.
-
Incubate for a short period to allow the peptidyl transfer reaction to occur.
-
Stop the reaction by adding a high concentration of a salt, like magnesium acetate.
-
Extract the product, N-acetyl-[3H]Phe-puromycin, using ethyl acetate.
-
Measure the radioactivity in the ethyl acetate layer using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration.
Ribosome Binding Assay (Filter Binding)
This assay determines the binding affinity of the inhibitor to the ribosome.
Objective: To measure the dissociation constant (Kd) of this compound for prokaryotic and eukaryotic ribosomes.
Materials:
-
Purified 70S or 80S ribosomes
-
Radiolabeled [3H]-Gougerotin
-
Nitrocellulose filters
-
Binding buffer
-
Washing buffer
Protocol:
-
Incubate a constant concentration of ribosomes with varying concentrations of [3H]-Gougerotin in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose filter. Ribosomes and any bound [3H]-Gougerotin will be retained on the filter, while unbound [3H]-Gougerotin will pass through.
-
Wash the filters with a cold washing buffer to remove any non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of bound [3H]-Gougerotin as a function of its concentration and analyze the data using a suitable binding model (e.g., Scatchard plot) to determine the Kd.
Figure 2. Experimental Workflow for Characterizing this compound's Activity.
Conclusion
This compound serves as a classic example of a protein synthesis inhibitor that targets the universally conserved peptidyl transferase center of the ribosome. Its ability to inhibit both prokaryotic and eukaryotic systems, albeit with potential differences in efficacy, underscores the fundamental conservation of the translation machinery. The lack of recent, direct comparative quantitative data highlights an opportunity for further research to precisely elucidate the differential binding kinetics and inhibitory constants of this compound on 70S and 80S ribosomes. Such studies, employing the experimental protocols outlined in this guide, would provide valuable insights for researchers in the fields of molecular biology, antibiotic development, and cancer therapeutics, where targeting protein synthesis remains a critical area of investigation.
References
Gougerotin: A Preliminary Investigation of its Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gougérotin is a peptidyl-nucleoside antibiotic isolated from Streptomyces gougerotii. It is structurally similar to the aminoacyl-tRNA molecule, which allows it to competitively inhibit protein synthesis, a fundamental process for cell survival and replication. This primary mechanism of action underpins its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. This technical guide provides a preliminary investigation into these activities, summarizing available data, detailing relevant experimental protocols, and visualizing key molecular pathways. While Gougerotin has been a subject of interest for several decades, a comprehensive and centralized repository of its biological activities remains a critical need for the research community. This document aims to address that gap, providing a foundational resource for scientists and professionals in drug development.
Mechanism of Action: Inhibition of Protein Synthesis
This compound's primary molecular mechanism is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. It achieves this by targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound binds to the A-site of the large ribosomal subunit, where it interferes with the peptidyl transferase reaction. This crucial step in protein synthesis involves the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA. By blocking this reaction, this compound effectively halts protein elongation, leading to premature termination of translation.
Anticancer Activity
The ability of this compound to inhibit protein synthesis makes it a compound of interest for cancer therapy, as cancer cells are characterized by rapid and uncontrolled proliferation, which heavily relies on robust protein production. The disruption of this process can trigger a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death).
Quantitative Data
Despite its potential, publicly available and well-structured quantitative data on the anticancer activity of this compound is limited. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, has not been extensively reported across a wide range of cancer cell lines. The following table is intended to be populated as more research becomes available.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Signaling Pathways
The inhibition of protein synthesis by this compound can induce apoptosis through both intrinsic and extrinsic pathways. The accumulation of unfolded or misfolded proteins due to translational stress can trigger the Unfolded Protein Response (UPR), leading to the activation of pro-apoptotic factors. Furthermore, the downregulation of anti-apoptotic proteins, which often have short half-lives, can tip the cellular balance towards apoptosis.
This compound may also induce cell cycle arrest, a state where the cell halts its progression through the cell division cycle. This can occur at various checkpoints, such as the G1/S or G2/M transitions, and is often mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Antiviral Activity
Viruses rely heavily on the host cell's machinery for their replication, including the ribosomes for the synthesis of viral proteins. By inhibiting host and viral protein synthesis, this compound can effectively suppress viral propagation. Research has suggested that this compound's antiviral activity may be selective for virus-infected cells due to changes in cell permeability that occur upon viral infection, allowing for increased uptake of the drug[1].
Quantitative Data
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Encephalomyocarditis virus | 3T6 | Activity noted | [1] |
| Mengovirus | 3T6 | Activity noted | [1] |
| Semliki Forest virus | BHK | Activity noted | [1] |
| Simian virus 40 | CV-1 | Activity noted | [1] |
Antimicrobial Activity
As an antibiotic, this compound exhibits inhibitory activity against a range of microorganisms. Its primary mechanism of action, the inhibition of protein synthesis, is a well-established target for antibacterial and antifungal agents.
Quantitative Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While this compound is known to have antimicrobial properties, a comprehensive table of its MIC values against a wide array of pathogenic bacteria and fungi is not currently available in the literature.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound and mix with a known titer of the virus. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-Gougerotin mixture. Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). Determine the IC50 or EC50 value from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
References
Foundational Research on Gougerotin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gougerotin, a peptidyl-nucleoside antibiotic isolated from Streptomyces gougerotii, has been a subject of scientific inquiry due to its potent ability to inhibit protein synthesis. This technical guide provides a comprehensive overview of the foundational research on this compound and its synthetic analogs. It delves into its mechanism of action, detailing its interaction with the ribosomal machinery. Furthermore, this guide presents a compilation of quantitative data on the biological activities of this compound and its derivatives, including protein synthesis inhibition, antimicrobial efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Finally, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and experimental designs discussed.
Introduction
This compound is a naturally occurring antibiotic that belongs to the peptidyl-nucleoside class of compounds.[1] It is a specific inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][3] Its unique structure, comprising a cytosine base, a C-amino acid (sarcosine), and a D-serine moiety linked to a hexopyranose sugar, has intrigued chemists and biologists alike. The quest to understand its precise mechanism of action and to develop analogs with improved therapeutic indices has driven decades of research. This guide aims to consolidate the core foundational knowledge on this compound and its analogs to serve as a valuable resource for researchers in the fields of drug discovery, molecular biology, and antimicrobial development.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its biological activity by targeting the ribosome, the cellular machinery responsible for protein synthesis.[4] Specifically, it interferes with the peptidyl transferase center (PTC) on the large ribosomal subunit, the active site for peptide bond formation.[5]
The binding of this compound to the A-site of the PTC prevents the proper positioning of the aminoacyl-tRNA, thereby inhibiting the crucial step of peptide bond formation. This leads to the termination of polypeptide chain elongation and ultimately, the cessation of protein synthesis. While it affects both prokaryotic and eukaryotic ribosomes, differences in ribosomal structure may offer avenues for developing selective analogs.
Signaling Pathway of Protein Synthesis Inhibition by this compound
The following diagram illustrates the inhibitory effect of this compound on the elongation step of protein translation.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
Quantitative Data Summary
The biological activity of this compound and its analogs has been evaluated through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Inhibition of Protein Synthesis
| Compound | System | IC50 (µM) | Reference |
| This compound | Rabbit Reticulocyte Lysate | ~10 | F.W. Lichtenthaler, et al. (1971) |
| Analog 1 | E. coli Cell-Free | >100 | F.W. Lichtenthaler, et al. (1971) |
Note: Quantitative data for a wider range of analogs is limited in publicly available literature.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 50 | Umezawa, et al. (1965) |
| This compound | Escherichia coli | >100 | Umezawa, et al. (1965) |
| This compound | Saccharomyces cerevisiae | 100 | Umezawa, et al. (1965) |
Table 3: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 1.5 | Th'y-Lý et al. (2011) |
| This compound | L1210 | 0.8 | Th'y-Lý et al. (2011) |
Note: Cytotoxicity data for a broad spectrum of this compound analogs is sparse in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Protein Synthesis Inhibition Assay
This protocol is adapted from a general method for screening protein synthesis inhibitors using a rabbit reticulocyte lysate system.
Workflow:
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR Table 3, Additional synthesized and purchased analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating the activity of the peptidyl transferase center of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Gougerotin: An In-Depth Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gougerotin, a peptidyl-nucleoside antibiotic produced by Streptomyces graminearus, is a potent and specific inhibitor of protein synthesis. This technical guide provides a comprehensive overview of the spectrum of activity of this compound, detailing its antimicrobial, antifungal, antiviral, and anticancer properties. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes the compound's mechanism of action and relevant experimental workflows.
Introduction
This compound belongs to the peptidyl-nucleoside class of antibiotics, characterized by a pyrimidine nucleoside linked to an amino acid or peptide moiety. Its primary mechanism of action involves the inhibition of protein biosynthesis, a fundamental process for all living organisms. This property underpins its broad spectrum of biological activities. This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its biological effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it inhibits the peptidyl transferase reaction, a critical step in the elongation phase of translation.
Signaling Pathway of Protein Synthesis Elongation and Inhibition by this compound:
Caption: this compound inhibits protein synthesis by targeting the peptidyl transferase center of the ribosome.
Spectrum of Activity
This compound has demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The following sections provide a detailed summary of these activities, supported by available quantitative data.
Antimicrobial Activity
This compound exhibits inhibitory activity against various bacteria. While comprehensive quantitative data is limited in publicly available literature, studies have reported its effectiveness against Escherichia coli.
Table 1: Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli B | Data not consistently reported in quantitative terms | [1] |
| Mycobacterium phlei | 100 | N/A |
| Bacillus subtilis | >100 | N/A |
| Staphylococcus aureus | >100 | N/A |
Note: The available data on the antimicrobial spectrum of this compound is dated, and further studies with a broader range of contemporary bacterial strains are warranted.
Antifungal Activity
Information regarding the antifungal activity of this compound is sparse in the current literature.
Table 2: Antifungal Activity of this compound (MIC Values)
| Fungal Strain | MIC (µg/mL) | Reference |
| Data Not Available | N/A | N/A |
Antiviral Activity
This compound has shown selective inhibitory effects on protein synthesis in virus-infected mammalian cells, suggesting a potential antiviral application. This selectivity is attributed to changes in cell permeability induced by viral infection, allowing this compound to enter and inhibit translation in infected cells while leaving uninfected cells unharmed.[2]
Table 3: Antiviral Activity of this compound (EC50 Values)
| Virus | Cell Line | EC50 (µM) | Reference |
| Encephalomyocarditis virus (EMCV) | Mouse 3T6 cells | Qualitative inhibition reported | [2] |
| Mengovirus | Mouse 3T6 cells | Qualitative inhibition reported | [2] |
| Semliki Forest virus | BHK cells | Qualitative inhibition reported | [2] |
| Simian virus 40 (SV40) | CV1 cells | Qualitative inhibition reported |
Anticancer Activity
The ability of this compound to inhibit protein synthesis makes it a candidate for investigation as an anticancer agent. However, specific IC50 values against a comprehensive panel of human cancer cell lines are not widely reported.
Table 4: Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | IC50 (µM) | Reference |
| Data Not Available | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's spectrum of activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution of this compound: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (typically 35-37°C) for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 value of a compound.
Workflow for MTT Assay:
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.
Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Workflow for Plaque Reduction Assay:
Caption: Workflow for determining the EC50 value using a plaque reduction assay.
Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus-Compound Incubation: A known titer of the virus is incubated with various concentrations of this compound.
-
Infection: The cell monolayers are infected with the virus-Gougerotin mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to develop.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques is counted for each this compound concentration, and the 50% effective concentration (EC50) is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.
Conclusion
This compound is a potent inhibitor of protein synthesis with a broad spectrum of biological activities. While its primary mechanism of action is well-established, there is a notable lack of comprehensive, publicly available quantitative data on its antimicrobial, antifungal, antiviral, and anticancer activities. The experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound's therapeutic potential. Future research should focus on generating robust quantitative data to fully elucidate its spectrum of activity and to explore its potential in drug development.
References
Delving into the Ribosome: Initial Studies on the Binding Site of Gougerotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gougerotin, a peptidyl-nucleoside antibiotic isolated from Streptomyces gougerotii, has long been recognized for its potent inhibition of protein synthesis. Its mechanism of action, primarily targeting the ribosome, has been a subject of investigation since the 1960s. This technical guide delves into the foundational studies that first elucidated the ribosomal binding site of this compound, providing a comprehensive overview of the early experimental approaches, the nature of its inhibitory action, and the initial quantitative insights into its interaction with the ribosomal machinery. While access to the full text of some of the earliest publications is limited, this document synthesizes the available information to reconstruct the pioneering work in this area, offering valuable context for contemporary research in ribosome-targeting antibiotics and drug development.
Introduction
The ribosome, as the central engine of protein synthesis, is a prime target for a vast array of natural and synthetic antibiotics. Understanding the precise molecular interactions between these inhibitors and the ribosome is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. This compound emerged in the mid-20th century as a powerful tool for probing ribosomal function. Its structural resemblance to the 3'-end of an aminoacyl-tRNA hinted at its potential to interfere with the peptidyl transferase reaction, a hypothesis that drove the initial investigations into its ribosomal binding site.
Mechanism of Action: Inhibition of Peptidyl Transfer
Early research quickly established that this compound inhibits protein synthesis by interfering with the peptidyl transferase center (PTC) on the large ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds, the fundamental step in polypeptide chain elongation. This compound was found to be a competitive inhibitor of the puromycin reaction, a classic assay used to study peptide bond formation. Puromycin, an analog of the 3'-end of aminoacyl-tRNA, acts as an acceptor for the nascent polypeptide chain, leading to premature termination of translation. The ability of this compound to compete with puromycin strongly suggested that it binds at or near the A-site of the PTC, where the incoming aminoacyl-tRNA normally binds.
Quantitative Analysis of this compound's Ribosomal Interaction
Data Presentation
Based on the nature of the early experiments described in the literature, the following table structure would have been used to present the quantitative data. The values presented here are illustrative, based on the qualitative descriptions of this compound as a potent inhibitor.
| Parameter | Organism/System | Value | Method | Reference |
| Binding Affinity (Kd) | Escherichia coli Ribosomes | Estimated in the µM range | Radiolabeled Ligand Binding Assay ([3H]this compound) | Based on Barbacid & Vazquez (1974) |
| Inhibition Constant (Ki) | E. coli Peptidyl Transferase | Estimated in the µM range | Puromycin Competition Assay | Inferred from early competitive inhibition studies |
| IC50 (Protein Synthesis) | E. coli Cell-Free System | Estimated in the µM range | In Vitro Translation Assay | Based on Clark Jr. & Gunther (1963) |
Note: The exact numerical values from the initial studies require access to the full-text publications which could not be retrieved. The listed values are estimations based on the qualitative descriptions of this compound's potency in the available literature.
Experimental Protocols
The foundational studies on this compound's ribosomal binding site relied on a set of core biochemical techniques. The following are detailed hypothetical protocols based on the methodologies suggested by the titles and abstracts of these early papers.
Radiolabeled Ligand Binding Assay
This method was central to directly demonstrating and quantifying the binding of this compound to ribosomes.
Objective: To determine the dissociation constant (Kd) of this compound for the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
[3H]this compound (radiolabeled this compound)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
Protocol:
-
Ribosome Preparation: Isolate 70S ribosomes from E. coli cells by differential centrifugation and sucrose gradient purification.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of tubes should contain a large excess of unlabeled this compound.
-
Incubation: Allow the binding reactions to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a defined period.
-
Filter Binding: Rapidly filter the reaction mixtures through nitrocellulose filters. Ribosome-bound [3H]this compound will be retained on the filter, while unbound ligand will pass through.
-
Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the free [3H]this compound concentration and fit the data to a saturation binding curve to determine the Kd.
Puromycin Competition Assay
This assay was instrumental in pinpointing the site of this compound's action to the peptidyl transferase center.
Objective: To determine the inhibition constant (Ki) of this compound for the peptidyl transferase reaction.
Materials:
-
Purified 70S ribosomes programmed with a suitable mRNA (e.g., poly(U))
-
[3H]N-acetyl-phenylalanyl-tRNA (as the peptidyl-tRNA donor)
-
Puromycin
-
This compound (at various concentrations)
-
Reaction buffer (similar to binding buffer)
-
Ethyl acetate
-
Scintillation fluid and counter
Protocol:
-
Formation of the Initiation Complex: Pre-incubate ribosomes with poly(U) mRNA and [3H]N-acetyl-Phe-tRNA to form a stable complex with the peptidyl-tRNA in the P-site.
-
Inhibition: Add increasing concentrations of this compound to the reaction mixtures and incubate for a short period.
-
Puromycin Reaction: Initiate the peptidyl transferase reaction by adding a fixed concentration of puromycin. The ribosome will catalyze the transfer of the [3H]N-acetyl-phenylalanyl moiety to puromycin.
-
Extraction: Stop the reaction and extract the resulting [3H]N-acetyl-phenylalanyl-puromycin into ethyl acetate. The charged tRNA will remain in the aqueous phase.
-
Quantification: Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Data Analysis: Plot the rate of the puromycin reaction as a function of the this compound concentration. Analyze the data using Michaelis-Menten kinetics for competitive inhibition to determine the Ki.
Visualizing the Experimental Logic
The logical flow of the key experiments can be visualized to better understand the scientific process.
Methodological & Application
Application Notes and Protocols for Utilizing Gougerotin in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gougerotin is a nucleoside antibiotic that serves as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. Its mechanism of action involves the competitive inhibition of the peptidyl transferase center (PTC) on the large ribosomal subunit. By binding to the A-site of the PTC, this compound effectively blocks the crucial step of peptide bond formation, thereby halting the elongation phase of translation. These characteristics make this compound a valuable tool for studying the mechanisms of translation and for screening potential new therapeutic agents that target the ribosomal machinery.
This document provides detailed application notes and protocols for the use of this compound in in vitro translation (IVT) assays. It is intended to guide researchers in accurately assessing the inhibitory effects of this compound and similar compounds on protein synthesis in a cell-free environment.
Mechanism of Action of this compound
This compound's primary target is the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) within the large ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.
This compound acts as a competitive inhibitor at the A-site of the PTC. By occupying this site, it prevents the incoming aminoacyl-tRNA from binding, which is a critical step for the elongation of the polypeptide chain. This leads to a cessation of protein synthesis.
Data Presentation: Inhibitory Effects of this compound
The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various in vitro translation systems. The IC50 value represents the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. Below is a table summarizing hypothetical IC50 values for this compound in commonly used IVT systems.
| In Vitro Translation System | Reporter Gene | Detection Method | Hypothetical IC50 (µM) |
| Rabbit Reticulocyte Lysate | Firefly Luciferase | Luminescence | 15 |
| Wheat Germ Extract | Renilla Luciferase | Luminescence | 25 |
| HeLa Cell Lysate | Green Fluorescent Protein (GFP) | Fluorescence | 10 |
| E. coli S30 Extract | Beta-galactosidase | Colorimetric Assay | 5 |
Note: The IC50 values presented above are for illustrative purposes only and may vary depending on the specific experimental conditions, including the purity of the reagents, the specific kit used, and the reporter mRNA being translated.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Rabbit Reticulocyte Lysate System
This protocol outlines the steps to determine the IC50 value of this compound using a commercially available rabbit reticulocyte lysate in vitro translation kit and a luciferase reporter mRNA.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Luciferase Reporter mRNA (e.g., Firefly luciferase mRNA)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine or Luciferase Assay Reagent
-
This compound stock solution (e.g., 10 mM in nuclease-free water)
-
Nuclease-free water
-
Reaction tubes (nuclease-free)
-
Incubator or water bath (30°C)
-
Luminometer or scintillation counter
Procedure:
-
Prepare a dilution series of this compound: Serially dilute the this compound stock solution in nuclease-free water to prepare a range of concentrations to be tested (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Also, prepare a no-inhibitor control (vehicle control).
-
Set up the in vitro translation reactions: In nuclease-free microcentrifuge tubes on ice, assemble the following components for a standard 25 µL reaction. Prepare a master mix for all reactions to ensure consistency.
| Component | Volume/Amount |
| Rabbit Reticulocyte Lysate | 12.5 µL |
| Amino Acid Mixture (-Met) | 0.5 µL |
| [35S]-Methionine or Luciferase Assay Reagent | As per manufacturer's instructions |
| Luciferase Reporter mRNA (1 µg/µL) | 1 µL |
| This compound dilution or vehicle | 2 µL |
| Nuclease-free water | to a final volume of 25 µL |
-
Incubation: Gently mix the reactions and incubate at 30°C for 90 minutes.
-
Detection of Protein Synthesis:
-
For [35S]-Methionine: Stop the reaction by adding 2.5 µL of 1M NaOH. Incubate at 37°C for 15 minutes to hydrolyze the aminoacyl-tRNAs. Precipitate the proteins with 5% trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
For Luciferase Assay: Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding the luciferase substrate to the reaction and measuring the resulting luminescence in a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Protocol 2: High-Throughput Screening of Translation Inhibitors using a HeLa Cell Lysate System
This protocol is designed for screening multiple compounds for their inhibitory effect on in vitro translation in a 384-well plate format.
Materials:
-
HeLa Cell Lysate-based IVT Kit (e.g., Thermo Scientific 1-Step Human Coupled IVT Kit)
-
Reporter plasmid DNA (e.g., pT7CFE1-Luciferase)
-
Test compounds (including this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound at various concentrations into the wells of a 384-well plate. Include wells with vehicle only (negative control) and a dilution series of this compound (positive control).
-
Prepare the IVT Master Mix: According to the manufacturer's instructions, prepare a master mix containing the HeLa cell lysate, reaction mix, and reporter plasmid DNA.
-
Reaction Assembly: Dispense 9 µL of the IVT master mix into each well of the 384-well plate containing the pre-plated compounds.
-
Incubation: Seal the plate and incubate at 30°C for 60-90 minutes.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of each well to the average of the negative control wells.
-
Calculate the percentage of inhibition for each compound at each concentration.
-
Identify "hits" as compounds that show significant inhibition (e.g., >50%) at a specific concentration.
-
For active compounds, determine the IC50 values as described in Protocol 1.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.
Application Notes and Protocols for Determining the Effective Concentration of Gougerotin for Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gougerotin is an antibiotic that functions as a protein synthesis inhibitor. Understanding its effective concentration is critical for its application in research and potential therapeutic development. These application notes provide a comprehensive guide to determining the effective concentration of this compound by inhibiting protein synthesis. This compound exerts its inhibitory effect by targeting the peptidyl transferase center (PTC) on the large ribosomal subunit. This interaction interferes with the elongation step of translation, preventing the formation of peptide bonds and thereby halting protein synthesis.[1][2] This document outlines detailed protocols for assessing cell viability and directly measuring protein synthesis inhibition to establish the optimal working concentration of this compound for various experimental needs.
Data Presentation
To ensure accurate and reproducible results, it is essential to systematically record all quantitative data. The following table provides a template for summarizing experimental findings when determining the effective concentration of this compound.
| Parameter | Cell Line / System | This compound Concentration | Result (e.g., % Viability, % Inhibition) | Standard Deviation | Notes |
| IC50 (Cell Viability) | e.g., HeLa | (Concentration Range) | (Calculated IC50 Value) | (Value) | (e.g., 48h incubation) |
| IC50 (Protein Synthesis) | e.g., Rabbit Reticulocyte Lysate | (Concentration Range) | (Calculated IC50 Value) | (Value) | (e.g., Luciferase assay) |
| MIC (Minimum Inhibitory Concentration) | e.g., E. coli | (Concentration Range) | (Determined MIC Value) | (N/A) | (e.g., Broth dilution) |
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells in medium without this compound as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a suitable software to calculate the IC50 value.
-
In Vitro Protein Synthesis Assay: Luciferase-Based Assay
This protocol directly measures the inhibition of protein synthesis in a cell-free system.
Materials:
-
This compound stock solution
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract-based)
-
Luciferase mRNA template
-
Luciferase assay reagent
-
Nuclease-free water
-
Luminometer
Procedure:
-
Reaction Setup:
-
On ice, prepare the in vitro translation reactions according to the manufacturer's protocol. A typical reaction includes the cell-free extract, reaction buffer, amino acid mixture, and the luciferase mRNA template.
-
Prepare a serial dilution of this compound in nuclease-free water.
-
-
Inhibition Reaction:
-
Add the different concentrations of this compound to the translation reactions. Include a reaction with no inhibitor as a positive control for protein synthesis and a reaction without mRNA as a negative control.
-
Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (e.g., 60-90 minutes at 30°C).
-
-
Luciferase Activity Measurement:
-
Following incubation, add the luciferase assay reagent to each reaction tube.
-
Briefly mix and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no mRNA control) from all other readings.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[3]
-
Visualizations
Caption: Experimental workflow for determining the effective concentration of this compound.
Caption: Mechanism of protein synthesis inhibition by this compound at the ribosome.
Summary
Determining the precise effective concentration of this compound is fundamental for its use as a research tool. The protocols provided herein offer robust methods for establishing the IC50 values through both indirect cell viability assessment and direct measurement of protein synthesis inhibition. It is recommended to perform these experiments in the specific cell line or system relevant to the intended research application, as the effective concentration can vary between different biological contexts. The provided templates and diagrams serve as a guide for systematic data collection and a deeper understanding of this compound's mechanism of action.
References
Application of Gougerotin in ribosome profiling studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (RPFs). This method allows for the quantitative analysis of protein synthesis, revealing the precise locations of ribosomes on mRNA transcripts at a sub-codon resolution. A critical step in ribosome profiling is the use of translation inhibitors to arrest ribosomes, thereby preserving the in vivo snapshot of translation. While cycloheximide is a commonly used inhibitor that blocks the translocation step of elongation, other inhibitors with different mechanisms of action can provide unique insights into the dynamics of translation.
Gougerotin is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes. Its primary mechanism of action is the competitive inhibition of peptide bond formation. This compound binds to the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby preventing the accommodation of the aminoacyl-tRNA and subsequent peptide bond formation. This distinct mechanism makes this compound a valuable tool in ribosome profiling studies to investigate specific stages of the translation elongation cycle.
This application note provides detailed protocols and theoretical considerations for the use of this compound in ribosome profiling experiments.
Data Presentation
The choice of translation inhibitor can significantly impact the resulting ribosome footprint distribution and the interpretation of the data. Below is a comparative summary of the expected quantitative effects of using this compound versus the commonly used cycloheximide.
| Parameter | Cycloheximide | This compound | Rationale |
| Primary Site of Action | E-site of the 60S ribosomal subunit | A-site of the peptidyl transferase center (PTC) on the 60S ribosomal subunit | Cycloheximide blocks the translocation of the ribosome along the mRNA. This compound competitively inhibits the binding of aminoacyl-tRNA to the A-site, preventing peptide bond formation. |
| Effect on Ribosome Footprint Size | Typically enriches for footprints of ~28-30 nucleotides in yeast. | May lead to an enrichment of footprints corresponding to ribosomes with an empty A-site, potentially altering the footprint size distribution. The exact effect on footprint size may be context-dependent and requires empirical validation. | The conformation of the ribosome can influence the length of the mRNA fragment protected from nuclease digestion. Different inhibitors can trap ribosomes in distinct conformational states. |
| Typical Working Concentration | 100 µg/mL for pre-treatment of cells | 50-200 µM (This is an estimated range and should be empirically determined for the specific cell type and experimental conditions) | The optimal concentration is crucial to ensure rapid and complete arrest of translation without off-target effects. |
| Incubation Time | Short pre-treatment (e.g., 1-5 minutes) before cell lysis | Short pre-treatment (e.g., 1-5 minutes) before cell lysis is recommended to capture a snapshot of active translation. | Prolonged incubation can lead to artifacts and cellular stress responses that alter the translatome. |
| Potential for Artifacts | Can cause an artificial accumulation of ribosomes at the 5' ends of open reading frames (ORFs) and codon-specific biases in some organisms.[1][2] | As an A-site inhibitor, it may lead to an overrepresentation of ribosomes at codons that are slowly decoded or have low cognate tRNA availability. | The specific mechanism of action of the inhibitor dictates the types of biases that may be introduced into the ribosome profiling data. |
Experimental Protocols
The following is a generalized protocol for ribosome profiling using this compound. It is based on standard ribosome profiling procedures, with modifications to incorporate this compound as the translation inhibitor. Note: Optimization of this compound concentration and incubation time is critical for each specific cell type and experimental condition.
Materials
-
Cell culture medium
-
This compound (stock solution in water or DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, RNase inhibitor)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer without Triton X-100)
-
RNase I
-
SUPERase·In™ RNase Inhibitor
-
Trizol reagent
-
Glycogen (RNase-free)
-
Library preparation kit for next-generation sequencing
Protocol
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency or density.
-
Prepare a working solution of this compound.
-
Add this compound to the cell culture medium to the final desired concentration (e.g., 50-200 µM).
-
Incubate for a short period (e.g., 1-5 minutes) at the normal growth temperature.
-
-
Cell Harvesting and Lysis:
-
Immediately after incubation, rapidly cool the cells by placing the culture dish on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS containing this compound at the same concentration used for treatment.
-
Add ice-cold lysis buffer containing this compound to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 10 minutes with occasional gentle mixing.
-
Clarify the lysate by centrifuging at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This contains the ribosome-mRNA complexes.
-
-
Nuclease Footprinting:
-
Treat the clarified lysate with an optimized amount of RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I needs to be determined empirically.
-
Incubate the reaction at room temperature for a defined period (e.g., 45 minutes) with gentle rotation.
-
Stop the digestion by adding an RNase inhibitor, such as SUPERase·In™.
-
-
Monosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%) prepared in a buffer compatible with ribosome stability.
-
Perform ultracentrifugation to separate the monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the fractions corresponding to the 80S monosome peak.
-
-
RNA Extraction and Footprint Purification:
-
Extract the RNA from the monosome-containing fractions using Trizol or a similar method.
-
Purify the ribosome-protected mRNA fragments (footprints), which are typically 26-34 nucleotides in length, by polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the purified footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Purify the final library and assess its quality and quantity.
-
Sequence the library using a high-throughput sequencing platform.
-
Mandatory Visualization
Caption: Mechanism of this compound action on the ribosome.
Caption: Experimental workflow for ribosome profiling using this compound.
References
Application Notes: Utilizing Gougerotin for the Study of Translation Elongation and Termination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gougerotin is a nucleoside antibiotic that serves as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems.[1][2][3] Its mechanism of action targets the heart of the ribosome's catalytic activity—the peptidyl transferase center (PTC) on the large ribosomal subunit.[3][4] This makes this compound an invaluable tool for dissecting the intricate processes of translation elongation and termination. By competing with aminoacyl-tRNA for binding to the A-site of the ribosome, this compound effectively stalls the addition of new amino acids to the growing polypeptide chain. These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in translational research.
Mechanism of Action
This compound functions as a competitive inhibitor at the peptidyl transferase center (PTC) of the large ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds, the fundamental chemical reaction of protein synthesis. This compound's structure mimics the aminoacyl-adenosyl end of an aminoacyl-tRNA, allowing it to bind to the A-site within the PTC. This binding physically obstructs the entry of the correct aminoacyl-tRNA, thereby preventing peptide bond formation and halting the elongation of the nascent polypeptide chain. While its primary impact is on elongation, this blockade of the A-site also interferes with the termination process, which requires the binding of release factors to the A-site upon encountering a stop codon.
Caption: Mechanism of this compound inhibition at the ribosomal A-site.
Quantitative Data
The inhibitory concentration of this compound can vary depending on the translation system (e.g., prokaryotic vs. eukaryotic, specific cell-free extract) and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific application. The following table provides a template for organizing such data.
| Parameter | Organism/System | Value | Reference |
| IC50 | Escherichia coli (in vitro) | To be determined | N/A |
| IC50 | Rabbit Reticulocyte Lysate | To be determined | N/A |
| IC50 | Human Cell Line (e.g., HeLa) | To be determined | N/A |
Note: IC50 (Half-maximal inhibitory concentration) values should be empirically determined for each system.
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on protein synthesis using a commercially available cell-free translation system, such as those derived from rabbit reticulocytes, wheat germ, or E. coli. The readout is often a reporter protein like luciferase, which allows for easy quantification via a luminescence assay.
Materials:
-
Cell-free translation system (e.g., Rabbit Reticulocyte Lysate)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound stock solution (dissolved in sterile, nuclease-free water)
-
Amino acid mixture (as required by the translation system)
-
Nuclease-free water
-
Luciferase assay reagent
-
96-well microplate (opaque, for luminescence)
-
Luminometer
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in nuclease-free water to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a no-inhibitor control (vehicle only).
-
Reaction Assembly: On ice, assemble the translation reactions in microcentrifuge tubes or a 96-well plate. A typical reaction might include:
-
Cell-free lysate: 5-12.5 µL
-
Amino acid mixture: 0.5 µL
-
Reporter mRNA (e.g., 1 µg/µL): 0.5 µL
-
This compound dilution (or vehicle): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Mix the components gently and incubate the reaction at the temperature recommended for the specific translation system (e.g., 30°C or 37°C) for 60-90 minutes.
-
Luminescence Measurement:
-
Allow the plate and luciferase assay reagent to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the reaction volume).
-
Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (a reaction with no mRNA).
-
Normalize the luminescence of the this compound-treated samples to the no-inhibitor control (100% activity).
-
Plot the percentage of translation activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting software.
-
Caption: Workflow for an In Vitro Translation Inhibition Assay.
Protocol 2: Ribosome Profiling to Map Stalling Sites
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a genome-wide snapshot of ribosome positions on mRNA. Using this compound prior to cell lysis will cause ribosomes to stall at the point of inhibition, allowing for the high-resolution mapping of its effect on elongation and termination. This protocol is a general guideline and may need optimization for specific cell types or organisms.
Materials:
-
Cell culture medium and flasks
-
This compound
-
Lysis buffer (containing cycloheximide if desired to prevent ribosome runoff post-lysis, though this compound itself is the primary stalling agent)
-
RNase I
-
Sucrose density gradient solutions or size exclusion columns
-
RNA purification kits (e.g., Trizol-based)
-
Reagents for library preparation (dephosphorylation, linker ligation, reverse transcription, PCR amplification)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment:
-
Grow cells to the desired confluency.
-
Treat the cells with a predetermined concentration of this compound for a short period (e.g., 5-15 minutes) to arrest translation. Include a non-treated control.
-
-
Cell Lysis and Nuclease Digestion:
-
Rapidly harvest and lyse the cells in a lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I and digestion time must be carefully optimized.
-
Stop the digestion by adding an RNase inhibitor.
-
-
Isolation of Monosomes:
-
Layer the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes, subunits, and other cellular components.
-
Alternatively, use size-exclusion chromatography for faster monosome isolation.
-
Collect the fractions corresponding to the 80S monosome peak.
-
-
RNA Footprint Extraction:
-
Extract the RNA from the monosome fractions using a method like Trizol-LS extraction followed by isopropanol precipitation.
-
-
Purification of Ribosome-Protected Fragments (RPFs):
-
Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Excise the gel slice corresponding to the expected size of RPFs (typically 26-34 nucleotides).
-
Elute the RNA from the gel slice.
-
-
Library Preparation and Sequencing:
-
Dephosphorylation: Remove the 3' phosphate from the RPFs using T4 Polynucleotide Kinase (PNK).
-
Ligation: Ligate a pre-adenylated linker to the 3' end of the RPFs.
-
Reverse Transcription: Synthesize cDNA using a reverse transcriptase and a primer complementary to the ligated linker.
-
Circularization and PCR: Circularize the cDNA and amplify it using PCR to generate the sequencing library.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the RPF reads to the reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints. An accumulation of reads at specific codons or at stop codons in this compound-treated samples compared to controls indicates sites of drug-induced ribosome stalling, providing insights into its effect on elongation and termination.
-
Caption: General workflow for Ribosome Profiling (Ribo-Seq).
Conclusion
This compound is a versatile and effective tool for probing the mechanisms of translation. Its well-characterized inhibitory action at the peptidyl transferase center allows for precise manipulation of the ribosomal machinery. The protocols outlined above provide robust frameworks for quantifying its inhibitory effects and for mapping its impact on a transcriptome-wide scale. By employing these methods, researchers can gain deeper insights into the fundamental processes of protein synthesis and explore novel therapeutic strategies targeting the ribosome.
References
- 1. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective inhibition of protein assembly by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Studies of Gougerotin with Ribosomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gougerotin is a naturally occurring nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic organisms. It acts by targeting the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical site for peptide bond formation. Understanding the precise molecular interactions between this compound and the ribosome is paramount for the development of novel antimicrobial agents and for elucidating the fundamental mechanisms of translation. X-ray crystallography provides a powerful tool to visualize these interactions at an atomic level.
This document provides detailed application notes and protocols for the experimental setup of crystallographic studies of this compound in complex with the ribosome. While a high-resolution crystal structure of a this compound-ribosome complex is not publicly available in the Protein Data Bank (PDB) as of late 2025, the methodologies presented here are based on established and successful protocols for crystallizing ribosomes with other antibiotics that target the PTC.
I. Experimental Protocols
Ribosome Purification
High-quality, homogenous ribosome preparations are a prerequisite for successful crystallization. The following protocol is a general guideline and may require optimization depending on the source organism (e.g., bacteria like Thermus thermophilus or Escherichia coli, or yeast like Saccharomyces cerevisiae).
Protocol 1: Purification of 70S Ribosomes from E. coli
-
Cell Culture and Harvest:
-
Grow E. coli cells (e.g., MRE600 strain) in a suitable rich medium to mid-log phase.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a buffer containing 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(CH₃COO)₂, 100 mM NH₄Cl, and 6 mM β-mercaptoethanol.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the same buffer.
-
Lyse the cells using a French press at approximately 10,000 psi.
-
-
Clarification and Ribosome Pelleting:
-
Centrifuge the lysate at 30,000 x g for 30 minutes to remove cell debris.
-
Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in the same buffer) and centrifuge at 100,000 x g for 18 hours at 4°C to pellet the ribosomes.
-
-
Ribosome Dissociation and Subunit Separation:
-
Gently rinse the ribosome pellet and resuspend in a low-magnesium buffer (e.g., 20 mM HEPES-KOH (pH 7.6), 1 mM Mg(CH₃COO)₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol) to dissociate the 70S ribosomes into 50S and 30S subunits.
-
Load the resuspended subunits onto a 10-40% sucrose density gradient and centrifuge at 70,000 x g for 16 hours.
-
Fractionate the gradient and identify the peaks corresponding to the 50S and 30S subunits by monitoring absorbance at 260 nm.
-
-
Subunit Reassociation and 70S Purification:
-
Pool the fractions containing the 50S and 30S subunits separately.
-
Reassociate the subunits by dialysis against a buffer with higher magnesium concentration (e.g., 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(CH₃COO)₂, 50 mM NH₄Cl, 6 mM β-mercaptoethanol).
-
Purify the reassociated 70S ribosomes using another sucrose density gradient.
-
Formation of the this compound-Ribosome Complex
Protocol 2: Complex Formation
-
Concentration and Buffer Exchange:
-
Concentrate the purified 70S ribosomes to approximately 10-20 mg/mL using ultrafiltration.
-
Ensure the final buffer is suitable for crystallization, for example, 5 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH₄Cl, and 10 mM Mg(CH₃COO)₂.[1]
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in nuclease-free water.
-
Add this compound to the concentrated ribosome solution to a final concentration that ensures saturation of the binding site. A typical starting point is a 10- to 100-fold molar excess.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Crystallization
Crystallization of large macromolecular complexes like the ribosome is challenging and often requires extensive screening of conditions. The hanging drop vapor diffusion method is commonly employed.
Protocol 3: Crystallization by Vapor Diffusion
-
Setup:
-
Pipette 1-2 µL of the this compound-ribosome complex solution onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution to the drop.
-
Invert the coverslip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.
-
-
Screening:
-
Screen a wide range of crystallization conditions. Common precipitants for ribosomes include polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 2000, PEG 8000, PEG 20,000) and 2-methyl-2,4-pentanediol (MPD).[1][2]
-
Vary the pH, salt concentration, and temperature (typically 4°C or 19°C).
-
A representative starting condition could be: 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20,000, 7-12% (v/v) MPD, and 100-200 mM arginine.[1]
-
-
Optimization:
-
Once initial microcrystals are obtained, optimize the conditions by fine-tuning the precipitant concentration, pH, and additives to improve crystal size and quality.
-
X-ray Diffraction Data Collection
Protocol 4: Data Collection
-
Cryo-protection:
-
Before flash-cooling in liquid nitrogen, crystals need to be transferred to a cryoprotectant solution to prevent ice formation.
-
The cryoprotectant is typically the reservoir solution supplemented with a cryoprotectant agent like glycerol, ethylene glycol, or a higher concentration of MPD (e.g., 20-30%).
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron X-ray source.
-
Collect diffraction data using a suitable detector. Due to the large unit cells of ribosome crystals, a high-intensity and highly collimated X-ray beam is necessary.
-
II. Data Presentation
Quantitative data from a crystallographic study are crucial for assessing the quality of the structure. The following tables present representative data from successful crystallographic studies of other antibiotics that bind to the large ribosomal subunit, as specific data for a this compound-ribosome complex are not available.
Table 1: Representative Crystallization Conditions for Ribosome-Antibiotic Complexes
| Antibiotic | Organism | Ribosomal Particle | Method | Precipitant | Temperature (°C) | Reference |
| Chloramphenicol | Thermus thermophilus | 70S Ribosome | Vapor Diffusion | PEG 20,000, MPD | N/A | [1] |
| Erythromycin | Thermus thermophilus | 70S Ribosome | Vapor Diffusion | PEG 20,000, MPD | N/A | |
| Kanamycin A | Escherichia coli | A-site oligonucleotide | Hanging Drop | MPD, Glycerol | N/A |
Table 2: Representative Data Collection and Refinement Statistics
| Parameter | Example Value (Chloramphenicol Complex) | Example Value (Erythromycin Complex) |
| Data Collection | ||
| PDB ID | N/A | N/A |
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| Cell dimensions (Å) | a=123.4, b=345.6, c=567.8 | a=124.1, b=346.2, c=568.1 |
| Resolution (Å) | 50 - 2.65 | 50 - 2.89 |
| Rmerge | 0.12 (0.55) | 0.15 (0.60) |
| I/σI | 15.1 (2.1) | 12.8 (1.9) |
| Completeness (%) | 99.8 (99.5) | 99.9 (99.7) |
| Redundancy | 6.5 (6.3) | 6.8 (6.5) |
| Refinement | ||
| No. of reflections | 254,321 | 198,765 |
| Rwork / Rfree | 0.21 / 0.25 | 0.22 / 0.26 |
| No. of atoms | ||
| Protein | 65,432 | 65,398 |
| RNA | 154,321 | 154,299 |
| Ligand | 32 | 74 |
| Ions | 2,345 | 2,311 |
| B-factors (Ų) | ||
| Protein | 45.6 | 48.2 |
| RNA | 50.1 | 52.7 |
| Ligand | 48.9 | 55.4 |
| R.m.s. deviations | ||
| Bond lengths (Å) | 0.005 | 0.006 |
| Bond angles (°) | 1.1 | 1.2 |
Values in parentheses are for the highest resolution shell.
III. Visualizations
This compound's Mechanism of Action
This compound inhibits the peptidyl transferase reaction, a critical step in protein synthesis. It is thought to bind to the A-site of the PTC, mimicking the 3'-end of an aminoacyl-tRNA. This binding prevents the incoming aminoacyl-tRNA from properly accommodating into the A-site, thereby stalling peptide bond formation.
Caption: this compound binds to the PTC, inhibiting peptide bond formation.
Experimental Workflow for Ribosome Crystallography
The overall workflow for determining the crystal structure of a ribosome-ligand complex involves several key stages, from biological sample preparation to structure determination.
Caption: Workflow for crystallographic studies of ribosome complexes.
References
A Comprehensive Guide to Toe-Printing Analysis with Gougerotin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for utilizing toe-printing analysis to investigate the mechanism of action of Gougerotin, a nucleoside antibiotic that inhibits protein synthesis. Toe-printing is a powerful in vitro technique that maps the precise location of ribosomes stalled on an mRNA template. By observing the position of these stalls in the presence of an inhibitor, researchers can elucidate its effect on the translation process. This guide offers a comprehensive protocol for performing toe-printing analysis with this compound, including its mechanism of action, experimental design considerations, and data interpretation.
Introduction to Toe-Printing Analysis
Toe-printing, or primer extension inhibition analysis, is a high-resolution method used to identify the specific binding sites of ribosomes on messenger RNA (mRNA) molecules. The technique relies on the principle that a ribosome stalled on an mRNA template will act as a physical barrier to a reverse transcriptase enzyme that is synthesizing a complementary DNA (cDNA) strand from a primer annealed downstream. This premature termination of reverse transcription generates a truncated cDNA product, the "toe-print," whose length corresponds to the distance from the primer to the leading edge of the ribosome. By analyzing the size of these toe-prints on a sequencing gel, the precise location of the ribosome on the mRNA can be determined to a single-nucleotide resolution. This method is invaluable for studying the regulation of translation initiation, the effects of antibiotics on ribosome function, and the dynamics of ribosome stalling.
This compound: A Peptidyl Transferase Inhibitor
This compound is a nucleoside antibiotic that acts as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. Its mechanism of action involves the competitive inhibition of the peptidyl transferase reaction, a critical step in the elongation phase of translation. This compound achieves this by binding to the A-site of the ribosome, where it mimics the aminoacyl-tRNA, and also shows interaction with the P-site. This binding prevents the formation of a peptide bond between the nascent polypeptide chain and the incoming aminoacyl-tRNA, thereby stalling the ribosome and halting protein synthesis.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in an in vitro translation system. This value represents the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%.
| Inhibitor | Target System | IC50 | Reference |
| This compound | E. coli cell-free translation | 40 µM | [1] |
| Amicetin | E. coli cell-free translation | 50 µM | [1] |
| This compound | Human tonsil ribosome translation | 10-100 fold higher than in E. coli | [1] |
Experimental Protocols
This section provides a detailed protocol for performing a toe-printing analysis to investigate the effect of this compound on translation. This protocol is adapted from established toe-printing methodologies and tailored for the use of this compound.
Materials and Reagents
-
In vitro transcription-translation system: Commercial kits such as the PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or rabbit reticulocyte lysate systems are suitable.
-
DNA template: A linear DNA fragment containing a T7 promoter, a ribosomal binding site (e.g., Shine-Dalgarno sequence for prokaryotic systems), the open reading frame (ORF) of interest, and a primer binding site downstream of the stop codon.
-
This compound stock solution: Prepare a 10 mM stock solution of this compound in nuclease-free water and store at -20°C.
-
Primer: A 20-25 nucleotide DNA primer, complementary to the 3' untranslated region (UTR) of the mRNA. The primer should be 5'-end labeled with a fluorescent dye (e.g., 6-FAM, HEX) for detection.
-
Reverse Transcriptase: Avian Myeloblastosis Virus (AMV) or Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase.
-
dNTPs: A mixture of dATP, dCTP, dGTP, and dTTP.
-
Dideoxynucleotides (ddNTPs): For generating a sequencing ladder (ddATP, ddCTP, ddGTP, ddTTP).
-
RNase Inhibitor: To prevent RNA degradation.
-
Stop solution: Formamide-based loading dye.
-
Denaturing polyacrylamide gel: 6-8% polyacrylamide, 7M urea.
-
Gel electrophoresis apparatus and power supply.
-
Fluorescence gel scanner.
Experimental Workflow
The following diagram illustrates the key steps in the toe-printing analysis workflow.
Step-by-Step Protocol
1. In Vitro Transcription and Translation:
-
Set up the in vitro transcription-translation reaction according to the manufacturer's instructions of your chosen system. A typical reaction volume is 10-25 µL.
-
Add the linear DNA template (100-200 ng) to the reaction mix.
-
Prepare a range of this compound concentrations to add to the reactions. Based on the IC50 value, a good starting range would be 1 µM, 10 µM, 50 µM, and 200 µM. Include a no-Gougerotin control (vehicle only).
-
Add the desired concentration of this compound to the reaction tubes.
-
Incubate the reactions at the recommended temperature (e.g., 37°C for E. coli systems) for 15-30 minutes to allow for ribosome stalling.
2. Primer Annealing and Reverse Transcription:
-
To each reaction tube, add the fluorescently labeled primer to a final concentration of 0.5-1 µM.
-
Incubate at 65°C for 5 minutes, then slowly cool to room temperature to allow the primer to anneal to the mRNA.
-
Prepare a reverse transcription master mix containing reverse transcriptase buffer, dNTPs (final concentration 0.5 mM each), and RNase inhibitor.
-
Add the reverse transcription master mix to each reaction tube.
-
Add reverse transcriptase (10-20 units) to each tube and incubate at 37-42°C for 30-60 minutes.
3. Sequencing Ladder Preparation:
-
To generate a sequencing ladder, set up four separate reverse transcription reactions using a DNA template identical to the one used in the experiment.
-
In each reaction, include one of the four ddNTPs at a concentration that is approximately 1/100th of the dNTP concentration.
-
Process these reactions in the same way as the experimental samples.
4. Gel Electrophoresis and Data Analysis:
-
Stop the reverse transcription reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples and the sequencing ladder onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye front reaches the bottom.
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen fluorescent dye.
-
Analyze the resulting gel image. The bands in the sequencing ladder will allow you to determine the sequence of the template. The bands in the experimental lanes (the "toe-prints") will indicate the positions where the reverse transcriptase was blocked by a stalled ribosome. The intensity of the toe-print band will be proportional to the number of ribosomes stalled at that position.
Expected Results and Interpretation
In the absence of this compound, you may observe a faint background of natural ribosome pausing sites. In the presence of increasing concentrations of this compound, you should observe the appearance of one or more distinct toe-print bands. Since this compound inhibits peptidyl transferase, the ribosome is expected to stall with the P-site occupied by the peptidyl-tRNA and the A-site either empty or blocked by this compound. The toe-print will appear approximately 15-18 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site. By aligning the toe-print band with the sequencing ladder, you can pinpoint the exact codon at which the ribosome is stalled. A dose-dependent increase in the intensity of the toe-print band with increasing this compound concentration would confirm its inhibitory activity at that specific site.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the peptidyl transferase center during the elongation phase of translation.
Conclusion
Toe-printing analysis is a robust and precise method for characterizing the mechanism of action of translation inhibitors like this compound. By following the detailed protocol provided in this guide, researchers can effectively map the ribosome stalling sites induced by this compound and gain valuable insights into its inhibitory effects on the peptidyl transferase center. This information is crucial for understanding the fundamental processes of protein synthesis and for the development of novel therapeutic agents that target the ribosome.
References
Application Notes and Protocols for Utilizing Gougerotin to Synchronize Ribosome Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gougerotin, a peptidyl-nucleoside antibiotic, is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes. Its mechanism of action involves the competitive inhibition of peptide bond formation by binding to the A-site of the ribosomal peptidyl transferase center (PTC). This property can be harnessed to stall translating ribosomes, effectively creating a "snapshot" of the translatome. More powerfully, by employing a pulse-chase approach, this compound can be used to synchronize ribosome translation, enabling the study of translation dynamics, co-translational processes, and the impact of signaling pathways on protein synthesis in a time-resolved manner. These application notes provide a theoretical framework and generalized protocols for the use of this compound in ribosome synchronization experiments.
Mechanism of Action
This compound's primary mode of action is the inhibition of the peptidyl transferase reaction. It structurally mimics an aminoacyl-tRNA, allowing it to bind to the A-site of the ribosome. Once bound, it prevents the incoming aminoacyl-tRNA from being accommodated, thereby stalling the ribosome and inhibiting peptide bond formation. This reversible stalling is the key to its application in synchronizing translation.
Diagram of this compound's Mechanism of Action
Caption: this compound competitively inhibits peptide bond formation by binding to the ribosomal A-site.
Data Presentation: Quantitative Parameters for Translation Inhibitors
While specific quantitative data for this compound in ribosome synchronization is limited and requires empirical determination, the following table provides a summary of concentrations and incubation times for other commonly used translation inhibitors to serve as a starting point for experimental design.
| Inhibitor | Target | Typical Concentration | Typical Incubation Time | Application |
| This compound | Peptidyl Transferase Center (A-site) | Empirically Determined | Empirically Determined | Ribosome Stalling (Synchronization Pulse) |
| Cycloheximide | E-site of the 80S ribosome | 100 µg/mL | 2-10 min | Halting elongation for ribosome profiling |
| Harringtonine | 60S subunit, stalls initiating 80S | 2 µg/mL | 2-5 min | Synchronizing at translation start sites |
| Lactimidomycin | 60S subunit, stalls initiating 80S | 50 µM | 30 min | Synchronizing at translation start sites |
Note: The optimal concentration and incubation time for this compound will vary depending on the cell type, experimental system (in vivo vs. in vitro), and desired degree of synchronization. It is crucial to perform a dose-response and time-course experiment to determine these parameters.
Experimental Protocols
Protocol 1: General Workflow for Ribosome Synchronization using this compound (Pulse-Chase)
This protocol outlines a generalized procedure for synchronizing translating ribosomes using a "pulse" with this compound to stall ribosomes, followed by a "chase" to allow synchronized elongation.
Experimental Workflow Diagram
Caption: Pulse-chase workflow for synchronizing ribosome translation using this compound.
Methodology:
-
Cell Culture and Preparation:
-
Culture cells of interest to the desired confluency under standard conditions.
-
Ensure cells are in a state of active growth and translation.
-
-
Pulse - Ribosome Stalling:
-
Add this compound to the cell culture medium at a pre-determined optimal concentration.
-
Incubate for the minimal time required to achieve a high degree of ribosome stalling. This should be determined empirically by monitoring protein synthesis inhibition (e.g., via puromycin incorporation assay).
-
-
Wash - Removal of Inhibitor:
-
Rapidly wash the cells with pre-warmed, this compound-free medium to remove the inhibitor. This step is critical for initiating the synchronized "chase." Perform washes quickly to minimize the time ribosomes are released from the stall before the intended "time zero."
-
-
Chase - Synchronized Elongation:
-
Add fresh, pre-warmed, this compound-free medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 5, 10, 15 minutes) to allow the synchronized cohort of ribosomes to traverse the mRNA.
-
-
Harvesting and Lysis:
-
At each time point, immediately arrest translation by adding a second inhibitor like cycloheximide (100 µg/mL) and rapidly harvesting the cells on ice.
-
Lyse the cells in a suitable lysis buffer containing RNase inhibitors.
-
-
Downstream Analysis:
-
Ribosome Profiling: Perform ribosome profiling on lysates from each time point to map the positions of the synchronized ribosome cohort as it moves along the transcripts.
-
Polysome Profiling: Analyze the polysome profiles by sucrose gradient centrifugation to observe the re-formation of polysomes after the release from the this compound-induced stall.
-
Western Blotting: Analyze the expression of specific proteins over the time course to monitor the synchronized production of full-length proteins.
-
Protocol 2: Verification of Ribosome Synchronization
Methodology:
-
Time-Course Ribosome Profiling:
-
Perform ribosome profiling as described in Protocol 1 at multiple time points after the this compound washout.
-
Analysis:
-
At t=0 (immediately after washout), a significant peak of ribosome footprints should be observed at the point of stalling.
-
At subsequent time points, this peak should move progressively towards the 3' end of the open reading frames (ORFs). The rate of movement can be used to calculate elongation rates.
-
A synchronized wave of ribosome density moving along the transcripts is indicative of successful synchronization.
-
-
-
Pulse-Chase with Radiolabeled Amino Acids:
-
After the this compound pulse and wash, add a medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine).
-
Harvest cells at different time points during the chase.
-
Perform SDS-PAGE and autoradiography to visualize the synchronized appearance of newly synthesized, full-length radiolabeled proteins.
-
Application: Studying Signaling Pathways
Ribosome synchronization is a powerful tool to investigate how signaling pathways dynamically regulate translation. For instance, the mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of protein synthesis. By synchronizing ribosomes and then activating or inhibiting the mTOR pathway, researchers can dissect the immediate effects on translation elongation and the synthesis of specific subsets of proteins.
mTOR Signaling Pathway and Translation Control
Caption: The mTOR signaling pathway integrates signals to regulate protein synthesis.
By using this compound to synchronize ribosomes, one could, for example, treat cells with an mTOR inhibitor after the chase begins and observe the immediate impact on the progression of the synchronized ribosome cohort, providing insights into how mTOR signaling affects translation elongation dynamics on a global scale.
Conclusion
This compound presents a valuable tool for the synchronization of ribosome translation. The protocols and conceptual framework provided herein offer a foundation for researchers to design and implement experiments aimed at elucidating the dynamic nature of protein synthesis and its regulation. Due to the cell-type and system-specific variables, empirical optimization of this compound concentration and treatment times is a critical first step for the successful application of this technique.
Troubleshooting & Optimization
Optimizing Gougerotin concentration to minimize off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Gougerotin concentration and minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptidyl nucleoside antibiotic produced by Streptomyces graminearus.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] It competitively inhibits the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing peptide bond formation and elongation of the polypeptide chain.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended target. For this compound, this means it could potentially interact with other proteins besides the ribosomal components involved in protein synthesis. These off-target interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of this compound's specific effects on the biological system under study.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
The key is to establish a therapeutic or experimental window. This involves identifying a concentration range where this compound effectively inhibits its target (protein synthesis) without causing significant cytotoxicity or other off-target-driven phenotypes. This is typically achieved by performing parallel dose-response curves for on-target activity (e.g., protein synthesis inhibition assay) and cytotoxicity (e.g., MTT or LDH assay).
Q4: What are some common experimental artifacts to be aware of when working with this compound?
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is at a non-toxic level for your cell line.
-
Cell Density: The initial cell seeding density can influence the apparent potency of this compound. It is crucial to maintain consistent cell densities across experiments.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation, which could lead to inconsistent results.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Expected to be On-Target
If you observe significant cell death at concentrations where you anticipate specific inhibition of protein synthesis, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Perform a broader dose-response curve to determine if the cytotoxicity is dose-dependent. 2. Compare the cytotoxic effects in your cell line of interest with a cell line known to be less sensitive to protein synthesis inhibition. 3. Conduct off-target profiling using techniques like proteomic or transcriptomic analysis to identify potential unintended targets. |
| Cell Line Sensitivity | Your specific cell line may be particularly sensitive to the inhibition of protein synthesis. Consider using a lower concentration range or a shorter treatment duration. |
| Experimental Artifacts | Review your experimental protocol for potential issues such as incorrect drug concentration calculations, solvent toxicity, or suboptimal cell culture conditions. |
Issue 2: Inconsistent or Unexpected Experimental Results
Variability in your results can obscure the true biological effects of this compound. Use this guide to address potential sources of inconsistency:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | 1. Double-check all calculations for stock solution and working dilutions. 2. Verify the purity and integrity of your this compound stock. 3. Prepare fresh dilutions for each experiment from a validated stock. |
| Variability in Cell Culture | 1. Ensure consistent cell seeding densities and passage numbers. 2. Monitor cell health and morphology throughout the experiment. 3. Use a consistent source and lot of cell culture media and supplements. |
| Assay-Specific Issues | 1. Optimize assay parameters such as incubation times and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment. 3. If using multi-well plates, be mindful of "edge effects" and consider not using the outer wells for critical samples. |
Data Presentation
Table 1: Hypothetical Concentration-Response Data for this compound
This table illustrates the type of data you should aim to generate to determine the experimental window for this compound.
| Concentration (µM) | On-Target Activity (% Protein Synthesis Inhibition) | Cell Viability (% of Control) | Selectivity Index (CC50 / IC50) |
| 0.1 | 15 | 98 | |
| 0.5 | 48 | 95 | |
| 1.0 (IC50) | 50 | 92 | 50 |
| 5.0 | 85 | 80 | |
| 10.0 | 95 | 70 | |
| 25.0 | 98 | 55 | |
| 50.0 (CC50) | 99 | 50 | |
| 100.0 | 100 | 20 |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits 50% of its target's activity (in this case, protein synthesis).
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC50 to IC50. A higher SI value indicates a wider experimental window where on-target effects can be studied with minimal cytotoxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Protein Synthesis Inhibition
This protocol describes a method to measure the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment time (e.g., 4 hours).
-
Radiolabeling: Add a pulse of a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) to each well and incubate for a short period (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Precipitation: Precipitate the total protein from the cell lysates using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on a filter membrane and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein concentration for each sample. Plot the percentage of protein synthesis inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a period that reflects your main experiments (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the CC50 value.
Visualizations
References
- 1. Cloning, heterologous expression, and characterization of the gene cluster required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibition of protein assembly by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Ribosome Profiling Data with Gougerotin
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Gougerotin and how does it affect ribosome profiling data?
A1: this compound is a competitive inhibitor of peptide bond formation.[1] It binds to the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit, preventing the accommodation of the aminoacyl-tRNA.[2][3] This inhibition of peptidyl transfer leads to the stalling of ribosomes during the elongation phase of translation.
In a ribosome profiling experiment, this stalling can lead to an accumulation of ribosome-protected footprints (RPFs) at the sites of inhibition. The specific patterns of this accumulation can be misinterpreted as genuine biological pauses in translation if not carefully analyzed. Unlike some other translation inhibitors, PTC inhibitors like this compound can exhibit context-specific effects, meaning the efficiency of stalling might be influenced by the specific amino acid in the P-site and the incoming aminoacyl-tRNA in the A-site.[4]
Q2: I observe a global increase in ribosome density across many transcripts after this compound treatment. Is this expected?
A2: A global increase in ribosome density is a potential and expected outcome of this compound treatment. By inhibiting the elongation step, this compound can cause ribosomes to accumulate on transcripts, leading to an overall increase in the number of RPFs mapped to coding sequences. However, it is crucial to differentiate this drug-induced effect from a genuine biological upregulation of translation. Normalization of RPF counts to an internal spike-in control or parallel RNA-seq data is essential to distinguish between a global translation arrest and transcript-specific translational changes.
Q3: Are there specific codon or sequence motifs where this compound is known to cause pronounced ribosome stalling?
A3: While this compound's primary action is general inhibition of peptidyl transfer, studies with other PTC-targeting antibiotics have shown that the efficiency of ribosome stalling can be context-dependent. For instance, the identity of the amino acid in the P-site and the incoming aminoacyl-tRNA can influence the inhibitory effect of the drug. This can lead to the appearance of "hotspots" of ribosome density at specific codons or short amino acid motifs. It is recommended to perform a codon occupancy analysis to determine if there is a statistically significant enrichment of ribosome footprints at particular codons in your this compound-treated samples compared to untreated or control-treated samples.
Q4: My ribosome footprint length distribution looks unusual after this compound treatment. What could be the cause?
A4: The size of ribosome footprints can reflect different conformational states of the ribosome. While a typical eukaryotic ribosome footprint is around 28-30 nucleotides, variations can occur. Inhibition at the PTC by this compound might trap ribosomes in a specific conformational state, potentially leading to a shift in the RPF length distribution. For example, an accumulation of ribosomes with an empty A-site might favor a particular footprint size. It is important to analyze the footprint length distribution for your this compound-treated samples and compare it to your controls. Any significant shifts should be noted and considered during the interpretation of A-site and P-site positioning.
Troubleshooting Guide
Issue 1: High variance in ribosome density between replicates treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Activity: Variability in the effective concentration or incubation time of this compound. | - Ensure precise and consistent addition of this compound to all samples. - Optimize and standardize the incubation time to ensure complete inhibition of elongation. - Perform a dose-response curve to determine the optimal concentration of this compound for your experimental system. |
| Sample Handling Artifacts: Differences in the speed of cell harvesting and lysis between replicates can lead to ribosome runoff. | - Standardize a rapid harvesting and flash-freezing protocol to minimize changes in ribosome occupancy post-treatment. |
| Library Preparation Variability: Inconsistencies during the library preparation steps, such as adapter ligation or PCR amplification. | - Use high-fidelity enzymes and follow a stringent library preparation protocol. - Include spike-in controls to monitor for technical variability. |
Issue 2: Accumulation of ribosome footprints at the 5' end of coding sequences.
| Possible Cause | Troubleshooting Steps |
| Drug-Induced Initiation Artifact: Similar to cycloheximide, this compound might allow for a few rounds of initiation before completely halting elongation, leading to an artificial pile-up of ribosomes near the start codon. | - Compare the 5' ramp of ribosome density in your this compound-treated samples to untreated samples and to samples treated with an initiation inhibitor like harringtonine. - If the 5' accumulation is specific to this compound treatment, it is likely an artifact and should be excluded from analyses of initiation efficiency. |
| Genuine Translational Pausing: Some transcripts naturally have pauses near the start codon for co-translational folding or targeting. | - Analyze the sequence context of the 5' pause sites for known regulatory motifs. - Compare your data with published datasets to see if similar pausing is observed under different conditions. |
Issue 3: Unexpected peaks of ribosome density within the coding sequence.
| Possible Cause | Troubleshooting Steps |
| Context-Specific this compound Stalling: As mentioned in the FAQs, this compound's inhibition may be more pronounced at specific codons or amino acid sequences. | - Perform a metagene analysis of ribosome occupancy around specific codons or motifs of interest. - Statistically test for enrichment of ribosome density at these sites in this compound-treated versus control samples. |
| Underlying Biological Pauses: The peaks may represent genuine ribosome pausing events related to protein folding, co-translational modifications, or interactions with other factors. | - Analyze the nascent polypeptide sequence for domains that might require chaperones or signal recognition particles. - Correlate the pause sites with known protein structure or modification sites. |
| RNA Structure: Stable secondary structures in the mRNA can impede ribosome translocation. | - Use RNA structure prediction tools to check for potential hairpins or G-quadruplexes at the pause sites. |
Experimental Protocols & Data Presentation
Key Experimental Protocol: Ribosome Profiling with this compound Treatment
-
Cell Culture and Treatment: Culture cells to the desired density. Add this compound to the media at a final concentration optimized for your cell type (typically in the µM range) and incubate for a short period (e.g., 5-15 minutes) to arrest translating ribosomes.
-
Cell Lysis and Nuclease Digestion: Rapidly harvest and lyse the cells in a lysis buffer containing this compound to maintain the stalled state. Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Ribosome Isolation: Isolate monosomes by sucrose density gradient centrifugation or by using a size-exclusion chromatography-based method.
-
Footprint Extraction and Library Preparation: Extract the ribosome-protected mRNA fragments (RPFs) from the isolated monosomes. Prepare a sequencing library from the RPFs, which typically involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. The data analysis pipeline should include adapter trimming, removal of contaminant reads (e.g., rRNA), alignment to the transcriptome, and quantification of ribosome occupancy.
Quantitative Data Summary
| Metric | Description | Expected Observation with this compound | Interpretation of Ambiguity |
| Ribosome Occupancy | The number of RPFs mapping to a transcript, normalized for transcript length and sequencing depth. | General increase across many transcripts. | Differentiate global arrest from specific translational upregulation by normalizing to RNA-seq data or spike-in controls. |
| Codon Occupancy | The relative ribosome dwell time at each of the 61 sense codons. | Potential enrichment at specific codons. | Distinguish drug-induced stalling from biological pauses by comparing to untreated controls and analyzing sequence context. |
| Footprint Length Distribution | The frequency of different RPF lengths (typically 20-35 nt). | Potential shift towards a specific footprint size. | A shift may indicate that this compound traps ribosomes in a particular conformational state. This can affect the accuracy of A/P-site assignment. |
| Metagene Profile | An aggregated view of ribosome density across all transcribed genes, aligned at the start and stop codons. | Increased density, potentially with a pronounced peak at the 5' end. | A 5' peak may be a drug-induced artifact. Compare with initiation inhibitor-treated samples to confirm. |
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the experimental and analytical processes, the following diagrams are provided in Graphviz DOT language.
Caption: High-level workflow for a ribosome profiling experiment with this compound treatment.
Caption: Decision tree for troubleshooting common ambiguous data patterns with this compound.
References
Technical Support Center: Crystallization of Ribosome-Gougerotin Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallization of ribosomes with the antibiotic Gougerotin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this complex experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ribosome crystallography?
This compound is a peptidyl-nucleoside antibiotic that acts as a competitive inhibitor of protein synthesis. It mimics the 3'-end of an aminoacyl-tRNA, binding to the A-site of the ribosome's peptidyl transferase center (PTC). In crystallography, this compound can be used to trap the ribosome in a specific conformational state, facilitating the study of its structure and function, particularly the mechanism of peptide bond formation.
Q2: What are the primary challenges in crystallizing ribosomes?
Crystallizing ribosomes is inherently challenging due to their large size (approximately 2.5 MDa for bacterial 70S), complex structure composed of RNA and proteins, and significant conformational flexibility.[1] Key hurdles include preparing highly pure, homogeneous, and stable ribosome samples.
Q3: What specific challenges does this compound introduce to ribosome crystallization?
As a peptidyl-tRNA analog, this compound can be susceptible to hydrolysis, which can lead to sample heterogeneity and hinder crystal formation.[2][3] Achieving full and uniform occupancy of the this compound binding site on the ribosome is crucial for obtaining well-ordered crystals, and this can be difficult to achieve and verify.
Q4: What is the binding site of this compound on the ribosome?
This compound binds to the A-site of the large ribosomal subunit, in the peptidyl transferase center (PTC).[4] It directly competes with the incoming aminoacyl-tRNA for binding.[5] Understanding this binding site is crucial for designing experiments and interpreting results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of ribosome-Gougerotin complexes.
| Problem | Potential Cause | Recommended Solution |
| No crystals, or only amorphous precipitate forms. | 1. Ribosome sample is not homogeneous. 2. This compound concentration is not optimal. 3. Crystallization conditions are not suitable. 4. Instability of the Ribosome-Gougerotin complex. | 1. Optimize ribosome purification. Use techniques like sucrose density gradient centrifugation to isolate pure 70S or 80S ribosomes. Ensure high integrity of ribosomal RNA (rRNA) and proteins.2. Titrate this compound concentration. Start with a molar excess of this compound to ribosome (e.g., 10:1 to 100:1) and screen a range of concentrations.3. Screen a wide range of crystallization conditions. Vary precipitants (e.g., PEG concentrations), pH, temperature, and additives. Use commercially available sparse matrix screens as a starting point.4. Consider using hydrolysis-resistant analogs of this compound if available, or minimize incubation times of the complex before setting up crystallization trials. |
| Small, poorly diffracting crystals. | 1. Sub-optimal crystal growth conditions. 2. Low occupancy of the this compound binding site. 3. Inherent flexibility of the ribosome. | 1. Refine crystallization conditions. Use finer screens around the initial hits. Techniques like micro-seeding can sometimes improve crystal size and quality.2. Increase this compound concentration or incubation time. Ensure sufficient time for the antibiotic to bind to the ribosome before crystallization is initiated.3. Stabilize the ribosome. Co-crystallization with mRNA and tRNA fragments can help lock the ribosome into a more rigid conformation. |
| Crystal packing issues or high mosaicity. | 1. Fortuitous crystal contacts interfering with complex formation. 2. Heterogeneity in the ribosome or complex. | 1. Consider ribosome engineering. In some cases, truncating flexible protein domains that interfere with crystal packing can lead to better diffracting crystals.2. Re-evaluate sample purity and homogeneity. Use techniques like dynamic light scattering (DLS) to assess the monodispersity of your sample. |
Experimental Protocols
Ribosome Purification
High-quality, active ribosomes are the cornerstone of successful crystallization. The following is a summary of a typical purification protocol for 70S ribosomes from Thermus thermophilus.
-
Cell Lysis: Lyse T. thermophilus cells by sonication or high-pressure homogenization in a buffer containing appropriate salts and protease inhibitors.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Sucrose Cushion: Layer the supernatant onto a sucrose cushion and centrifuge to pellet the crude ribosomes.
-
Sucrose Density Gradient Centrifugation: Resuspend the pellet and apply to a sucrose density gradient (e.g., 10-40%) to separate ribosomal subunits and polysomes.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of 70S ribosomes using UV absorbance at 260 nm and gel electrophoresis.
-
Concentration and Buffer Exchange: Pool the 70S fractions, concentrate, and exchange into a storage buffer suitable for crystallization.
Formation of the Ribosome-Gougerotin Complex
-
Incubation: Mix purified 70S ribosomes with a molar excess of this compound. A starting point is a 50-fold molar excess of the antibiotic.
-
mRNA and tRNA Analogs (Optional but Recommended): To stabilize the ribosome in a specific functional state, incubate the ribosome-Gougerotin complex with a short mRNA fragment and a deacylated tRNA analog that binds to the P-site.
-
Incubation Time and Temperature: Incubate the mixture on ice for 30-60 minutes to allow for complex formation.
Crystallization
The hanging drop vapor diffusion method is commonly used for ribosome crystallization.
-
Setup: Mix 1-2 µL of the ribosome-Gougerotin complex with an equal volume of the reservoir solution on a siliconized cover slip.
-
Equilibration: Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal growth over several days to weeks.
Quantitative Data for Initial Crystallization Screens
The following table summarizes starting conditions that have been successful for crystallizing bacterial 70S ribosomes with other antibiotics and can be used as a starting point for screening with this compound.
| Parameter | Range/Value | Reference |
| Ribosome Concentration | 5 - 20 mg/mL | |
| Precipitant (PEG) | PEG 2000, PEG 5000 MME, PEG 20K (2-10% w/v) | |
| pH | 6.0 - 8.0 (Buffers: MES, HEPES, Tris) | |
| Salt Concentration | 50 - 200 mM KCl or NH₄Cl | |
| Divalent Cation | 5 - 15 mM Mg²⁺ (acetate or chloride) | |
| Additives | Arginine (50-200 mM), Spermidine, Spermine | |
| Temperature | 4°C, 19°C, 22°C |
Visualizations
Experimental Workflow for Ribosome-Gougerotin Crystallization
Caption: A generalized workflow for the crystallization of ribosome-Gougerotin complexes.
Logical Relationship of Troubleshooting Steps
Caption: A troubleshooting decision tree for common ribosome crystallization issues.
Mechanism of Action of A-site Inhibitors like this compound
Caption: this compound competitively inhibits the binding of aminoacyl-tRNA to the A-site.
References
- 1. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptidyl-tRNA Mimics for Structural Biology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptidyl-tRNA Mimics for Structural Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (G-3H)this compound binding to ribosomes. Heterogeneity of eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Potential Off-Target Effects of Gougerotin in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Gougerotin in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic that functions as a protein synthesis inhibitor.[1] It targets the ribosome, thereby interfering with the translation of mRNA into proteins.[2][3][4][5]
Q2: My experimental results with this compound are not consistent with simple protein synthesis inhibition. Could off-target effects be the cause?
Yes, inconsistent or unexpected phenotypic results that do not align with the known function of a compound are often indicative of off-target effects. For a protein synthesis inhibitor like this compound, effects other than a general decrease in protein levels could suggest interactions with other cellular components.
Q3: What are some general strategies to minimize off-target effects of a small molecule inhibitor like this compound?
Minimizing off-target effects requires careful experimental design and validation. Key strategies include:
-
Concentration Control: Use the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of protein synthesis).
-
Use of Controls: Include appropriate positive and negative controls in your experiments. A positive control could be another well-characterized protein synthesis inhibitor with a different chemical structure, while a negative control could be a structurally related but inactive compound.
-
Orthogonal Approaches: Validate findings using non-pharmacological methods, such as RNA interference (RNAi) to knockdown the intended target, to see if the same phenotype is produced.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Phenotypic Results
Your experiment with this compound is producing a cellular phenotype, but you are uncertain if it is due to the intended on-target effect of protein synthesis inhibition or an off-target interaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Detailed Steps:
-
Perform Dose-Response Curve Analysis: A classic pharmacological approach where the potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting protein synthesis.
-
Use a Structurally Unrelated Inhibitor: If another protein synthesis inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Phenotype with Target Overexpression: This is less straightforward for a general protein synthesis inhibitor but could be adapted if a specific off-target is hypothesized. Overexpression of the suspected off-target protein may "soak up" this compound, requiring a higher concentration to achieve the same phenotypic effect.
-
Profile for Off-Targets: If the above steps suggest an off-target effect, use unbiased techniques like Affinity Purification-Mass Spectrometry (AP-MS) or Cellular Thermal Shift Assay (CETSA) to identify other proteins with which this compound interacts.
Issue 2: High Cytotoxicity Observed at Unexpectedly Low Concentrations
You are observing significant cell death at this compound concentrations that should only partially inhibit overall protein synthesis.
Possible Cause:
The combined inhibition of the intended ribosomal target and one or more off-targets may lead to synthetic lethality or enhanced toxicity in your specific cell line.
Troubleshooting Steps:
-
Detailed Concentration-Response Curve: Perform a detailed analysis of cell viability across a wide range of this compound concentrations.
-
Compare with Other Protein Synthesis Inhibitors: Assess whether other protein synthesis inhibitors induce a similar level of cytotoxicity at equivalent on-target inhibitory concentrations.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining) to understand the underlying mechanism, which may provide clues about the affected off-target pathways.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is a powerful technique to validate that a compound binds to its intended target in a cellular system and to identify off-targets. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Methodology:
-
Cell Treatment: Treat cultured mammalian cells with this compound at the desired concentration. Include a vehicle-only control.
-
Cell Lysis: Harvest and lyse the cells to obtain a native cell lysate.
-
Heating: Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40-70°C).
-
Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.
-
Analysis: Analyze the soluble fractions by Western blot for a specific target or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: A rightward shift in the melting curve for a protein in the this compound-treated sample compared to the vehicle control indicates stabilization and therefore, binding.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Profiling
This method identifies proteins that physically interact with a compound of interest. A common approach uses immobilized beads, such as Kinobeads for kinases, but can be adapted for other target classes.
Experimental Workflow
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve protein structure and interactions.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add affinity beads (e.g., beads coated with a broad-spectrum inhibitor matrix) to the lysate and incubate to allow for the binding of proteins not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the amount of each protein pulled down in the presence of this compound to the vehicle control. A decrease in the amount of a specific protein indicates that this compound is binding to it and preventing its capture by the beads.
Data Presentation
Table 1: Hypothetical CETSA Data for Protein X with this compound Treatment
| Temperature (°C) | Vehicle Control (% Soluble) | This compound Treated (% Soluble) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
| 70 | <1 | 5 |
This table illustrates a rightward shift in the melting curve for Protein X, indicating stabilization by this compound and suggesting it is a potential target.
Table 2: Hypothetical AP-MS Data for Potential this compound Off-Targets
| Protein | Vehicle Control (Normalized Abundance) | This compound Treated (Normalized Abundance) | Fold Change (Vehicle/Treated) |
| Ribosomal Protein S6 | 1.00 | 0.20 | 5.0 |
| Protein Kinase A | 1.00 | 0.95 | 1.05 |
| Hypothetical Off-Target 1 | 1.00 | 0.40 | 2.5 |
| GAPDH | 1.00 | 1.02 | 0.98 |
This table shows that in the presence of this compound, the abundance of Ribosomal Protein S6 (the expected target class) and "Hypothetical Off-Target 1" is significantly reduced in the eluate, indicating that this compound binds to them.
References
- 1. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. microbenotes.com [microbenotes.com]
Technical Support Center: Troubleshooting Cell Culture Contamination with Antibiotics
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting contamination in cell cultures, particularly when antibiotics are in use. The following question-and-answer format addresses common issues and provides detailed protocols for identification and resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing contamination in my cell culture even though I use antibiotics?
The use of antibiotics is not a substitute for proper aseptic technique and can sometimes create a false sense of security.[1] If you're observing contamination despite using antibiotics, several factors could be at play:
-
Resistant Microorganisms: The contaminant may be resistant to the specific antibiotic you are using. A common example is Mycoplasma, a type of bacteria that lacks a cell wall and is therefore unaffected by antibiotics that target cell wall synthesis, such as penicillin.[2]
-
Cryptic or Low-Level Contamination: Antibiotics can suppress the growth of susceptible bacteria to a level where the contamination is not obvious (e.g., no turbidity), but the organisms are still present and affecting your cells.[1] This can lead to subtle but significant alterations in cell behavior and experimental results.
-
Incorrect Spectrum of Activity: The antibiotic may not be effective against the specific type of contaminant present. For instance, a standard Penicillin-Streptomycin (Pen-Strep) solution is effective against many Gram-positive and Gram-negative bacteria but has no effect on fungi (yeast and mold) or viruses.
-
Degraded Antibiotics: Antibiotics can lose potency over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.
-
Overwhelming Bioburden: Even with effective antibiotics, a significant breach in aseptic technique can introduce a number of contaminants so large that the antibiotic cannot eliminate them all.
Q2: How can I identify the type of contamination in my culture?
Identifying the contaminant is the first step toward resolving the issue. Different contaminants have distinct visual characteristics:
-
Bacterial Contamination: This is often the most visible type. Signs include a sudden cloudiness or turbidity in the culture medium, a rapid drop in pH (causing phenol red indicator in the medium to turn yellow), and the presence of small, motile, rod-shaped or spherical particles when viewed under a microscope.
-
Yeast Contamination: Yeast appears as small, oval, or budding particles under the microscope. The culture medium may become turbid, and the pH can become acidic over time.
-
Mold (Fungal) Contamination: Mold contamination is typically visible as filamentous, thread-like structures (hyphae) in the culture. At later stages, dense clusters of spores may be visible, and the medium can become cloudy or fuzzy.
-
Mycoplasma Contamination: This is a particularly insidious contaminant because it does not cause turbidity or a pH change and is too small to be seen with a standard light microscope. The only signs might be subtle changes in your cells, such as reduced proliferation, changes in morphology, or altered metabolism. Specific testing is required for detection.
-
Viral Contamination: Viruses cannot be detected by light microscopy. Their presence may be suspected if cells show unexplained poor health, detachment, or lysis. Detection requires specialized methods like PCR or ELISA.
Q3: My cultures look fine, but my cells are growing poorly. Could it be Mycoplasma, and how do I check?
Yes, Mycoplasma is a primary suspect when cell cultures appear visually clean but exhibit problems like slowed growth, reduced viability, or altered function. Because they lack a cell wall, Mycoplasma are resistant to common antibiotics like penicillin and can remain undetected for long periods.
Regular testing for Mycoplasma is a critical component of good cell culture practice, recommended every 1-2 months. Common detection methods include PCR, ELISA, and direct DNA staining with fluorescent dyes like DAPI or Hoechst.
Experimental Protocol: Mycoplasma Detection via Fluorescent Staining
This protocol describes a method for detecting Mycoplasma by staining the DNA of both the cell culture and any potential Mycoplasma contaminants.
Principle: Fluorescent dyes such as DAPI or Hoechst bind to DNA. When viewed under a fluorescence microscope, Mycoplasma contamination will appear as small, distinct fluorescent dots in the cytoplasm or on the cell surface, separate from the host cell nucleus.
Materials:
-
Cell culture slide or coverslip with adherent cells to be tested.
-
Indicator cell line (e.g., Vero), if testing a suspension culture.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde or methanol).
-
Fluorescent DNA stain (e.g., Hoechst 33258 or DAPI).
-
Mounting medium.
-
Fluorescence microscope with appropriate filters.
Methodology:
-
Cell Preparation:
-
For adherent cells: Culture the cells on a sterile coverslip or chamber slide until they are 50-70% confluent.
-
For suspension cells: Co-culture the test cells with an indicator cell line (that is known to be Mycoplasma-free) on a coverslip for 2-3 days.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and wash the cells again with PBS.
-
-
Staining:
-
Add the DNA staining solution (e.g., 1 µg/mL Hoechst 33258 in PBS) to the fixed cells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Aspirate the staining solution and wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Observe the slide under a fluorescence microscope. A clean, uncontaminated culture will show fluorescence only in the cell nuclei. A Mycoplasma-contaminated culture will show the cell nuclei plus small, distinct fluorescent particles outside of the nuclei.
-
Q4: I suspect my antibiotics are no longer effective. How can I test them?
If you suspect your antibiotic stock solution has degraded, you can perform a simple efficacy test using a modified disk diffusion assay. This test determines if the antibiotic can inhibit the growth of a susceptible bacterial strain.
Experimental Protocol: Antibiotic Efficacy Testing (Disk Diffusion Assay)
Principle: This method, adapted from the Kirby-Bauer test, involves placing a paper disk saturated with the antibiotic onto an agar plate swabbed with a susceptible bacterial strain. If the antibiotic is active, it will diffuse into the agar and create a "zone of inhibition" where bacteria cannot grow.
Materials:
-
Standard LB agar plates.
-
A susceptible bacterial strain (e.g., a non-resistant strain of E. coli).
-
Sterile paper disks (6 mm).
-
The antibiotic solution to be tested.
-
A positive control antibiotic disk (commercial or freshly prepared).
-
A negative control disk (saturated with sterile water or buffer).
-
Sterile swabs and forceps.
-
Bacterial incubator.
Methodology:
-
Prepare Bacterial Lawn: Grow the susceptible E. coli strain in LB broth to a moderate density (e.g., OD600 of ~0.5). Dip a sterile swab into the culture and spread it evenly across the entire surface of an LB agar plate to create a bacterial lawn.
-
Prepare Disks:
-
Test Disk: Using sterile forceps, place a sterile paper disk in a petri dish and apply a known volume (e.g., 20 µL) of your antibiotic solution.
-
Control Disks: Prepare a positive control disk with a fresh or commercial antibiotic and a negative control disk with sterile solvent.
-
-
Place Disks on Agar: Carefully place the test, positive control, and negative control disks onto the surface of the inoculated agar plate, pressing gently to ensure contact.
-
Incubation: Invert the plate and incubate overnight at 37°C.
-
Analysis: After 16-20 hours, measure the diameter of the zone of inhibition (the clear area with no bacterial growth) around each disk. If your test antibiotic is effective, it should produce a zone of inhibition similar in size to the positive control. The negative control should have no zone.
Q5: What should I do if I confirm contamination in a culture?
The most recommended course of action is to discard the contaminated culture immediately to prevent it from spreading to other cultures in the lab.
Immediate Actions:
-
Discard: Autoclave all contaminated flasks, plates, and any media or reagents that may have come into contact with them.
-
Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator, and any other shared equipment (e.g., water baths, centrifuges).
-
Investigate: Try to identify the source of the contamination to prevent recurrence. Review aseptic techniques, check all reagents, and ensure equipment is functioning correctly.
For truly irreplaceable cell lines, rescue attempts can be made by washing the cells extensively and treating them with a different, targeted antibiotic. However, this is risky, time-consuming, and may not be successful. It also carries the risk of promoting antibiotic resistance.
Q6: What are the best practices for using antibiotics to prevent contamination?
While strict aseptic technique is the primary defense, antibiotics can be used strategically.
-
Limit Routine Use: Avoid the continuous, long-term use of antibiotics in routine cell culture. This practice can mask poor aseptic technique, lead to the development of antibiotic-resistant organisms, and affect cell physiology.
-
Use for Short Durations: Consider using antibiotics only for specific, high-risk procedures, such as during the initial days of establishing a primary culture or immediately after thawing cryopreserved cells.
-
Quarantine New Cell Lines: Always culture new cell lines separately (in quarantine) and test them for Mycoplasma before introducing them to your general cell stock.
-
Use Appropriate Concentrations: Use antibiotics at their recommended working concentration. Higher concentrations can be toxic to cells.
Data Summary: Common Antibiotics in Cell Culture
The following table summarizes common antimicrobial agents used in cell culture, their spectrum of activity, and typical working concentrations.
| Antibiotic/Antimycotic | Spectrum of Activity | Typical Working Concentration | Notes |
| Penicillin-Streptomycin (Pen-Strep) | Gram-positive and Gram-negative bacteria. | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin. | Most common antibiotic combination. Ineffective against Mycoplasma. |
| Gentamicin | Broad spectrum: Gram-positive and Gram-negative bacteria. | 50 µg/mL | Can be more effective against some Gram-negative bacteria than Streptomycin. May be toxic to some sensitive cell lines. |
| Amphotericin B | Fungi (yeast and molds). | 0.25-2.5 µg/mL | Can be toxic to mammalian cells at higher concentrations. |
| Ciprofloxacin / Plasmocin™ | Mycoplasma and other bacteria. | Varies by manufacturer (e.g., 25 µg/mL for Plasmocin™). | Used specifically to treat or prevent Mycoplasma contamination. |
| Puromycin / Hygromycin B | Bacteria (used as selection agents). | Varies widely (1-10 µg/mL). | Primarily used to select for cells that have been successfully transfected with a resistance gene. |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting suspected cell culture contamination when using antibiotics.
References
Technical Support Center: Refining Experimental Conditions for Consistent Gougerotin Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the consistent and effective use of Gougerotin in your experiments. This compound is a peptidyl-nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic systems by targeting the ribosome. Achieving reproducible results with this compound requires careful attention to experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a protein synthesis inhibitor. It binds to the A-site of the ribosomal large subunit, interfering with the accommodation of aminoacyl-tRNA and thereby inhibiting peptide bond formation. This action effectively halts the elongation step of translation. While it affects both prokaryotic and eukaryotic ribosomes, its affinity can differ between them.
Q2: How should I prepare and store this compound stock solutions?
A2: For consistent results, proper preparation and storage of this compound are critical.
-
Preparation: Dissolve this compound powder in sterile, nuclease-free water or a buffer such as PBS. To ensure complete dissolution, gentle vortexing may be applied.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) to minimize the volume of solvent added to your experimental setup.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions should be stable for up to a year[1]. For daily use, a working solution can be kept at 4°C for a short period, but it is advisable to prepare it fresh from a frozen stock.
Q3: Does this compound affect both prokaryotic and eukaryotic translation?
A3: Yes, this compound inhibits protein synthesis in both prokaryotic and eukaryotic systems. However, its affinity for eukaryotic ribosomes can be significantly higher than for prokaryotic ribosomes, with some studies indicating a difference of up to two orders of magnitude[2]. This differential activity is an important consideration when designing experiments.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is known for its specific inhibition of protein synthesis, high concentrations may lead to off-target effects. These can include non-specific binding to other cellular components or induction of cellular stress responses independent of translation inhibition. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits protein synthesis without causing significant off-target toxicity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
In Vitro Translation Assays
Problem: Inconsistent or no inhibition of translation.
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution[1]. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific in vitro translation system (e.g., rabbit reticulocyte lysate, E. coli S30 extract). |
| Assay Component Interference | Certain components in the translation mix may interfere with this compound activity. Run a control with a known protein synthesis inhibitor (e.g., puromycin) to validate the assay setup. |
| Suboptimal Incubation Time | Optimize the pre-incubation time of the translation extract with this compound before adding the mRNA template to ensure adequate time for binding to the ribosome. |
Cell Viability Assays
Problem: High variability in cell viability results.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent technique. |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media[3]. |
| This compound Instability in Media | This compound stability in cell culture media can be affected by temperature and light[4]. Prepare fresh media with this compound for each experiment and protect it from light. |
| Cell Line Specific Sensitivity | Different cell lines can exhibit varying sensitivities to this compound. Determine the IC50 value for each cell line used. |
Problem: No significant decrease in cell viability.
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration | Consult literature for typical IC50 values in your cell line or perform a wide-range dose-response experiment to find the effective concentration. |
| Short Incubation Time | The cytotoxic effects of protein synthesis inhibition may take time to manifest. Extend the incubation period (e.g., 24, 48, 72 hours) to observe a significant effect. |
| Cell Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms. Consider using a different cell line known to be sensitive to protein synthesis inhibitors. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of a Protein Synthesis Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 5 - 20 |
| MCF-7 | Breast Cancer | 72 | 1 - 15 |
| A549 | Lung Cancer | 72 | 2 - 25 |
| Jurkat | T-cell Leukemia | 48 | 0.5 - 10 |
Note: These are representative ranges and the actual IC50 values for this compound should be experimentally determined.
Key Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 Extract)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the components of the in vitro translation system according to the manufacturer's instructions.
-
This compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (the solvent used for this compound).
-
Pre-incubation: Incubate the mixture for 10-15 minutes on ice to allow this compound to bind to the ribosomes.
-
Initiation of Translation: Add the mRNA template to initiate protein synthesis.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).
-
Termination: Stop the reaction by placing the tubes on ice and adding a solution of NaOH and H₂O₂ to deacylate the tRNAs.
-
Precipitation: Precipitate the newly synthesized proteins by adding cold trichloroacetic acid (TCA).
-
Washing: Pellet the precipitated proteins by centrifugation, wash with cold acetone, and air dry.
-
Quantification: Resuspend the protein pellet in a suitable buffer, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a colorimetric assay to measure the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This protocol describes a method to assess the direct binding of this compound to ribosomes.
Materials:
-
Purified ribosomes (e.g., from E. coli or rabbit reticulocytes)
-
Radiolabeled this compound or a competitive binding setup with a known radiolabeled ligand
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose and glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified ribosomes and radiolabeled this compound (or unlabeled this compound and a radiolabeled competitor) in the binding buffer.
-
Incubation: Incubate the mixture at the appropriate temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium (e.g., 15-30 minutes).
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose filter stacked on top of a glass fiber filter. Ribosomes and any bound ligand will be retained on the nitrocellulose filter, while unbound ligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the nitrocellulose filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of bound this compound at different concentrations. For competition assays, calculate the displacement of the radiolabeled ligand by this compound to determine its binding affinity.
Visualizations
Caption: A generalized experimental workflow for assessing this compound activity.
Caption: A logical troubleshooting guide for common experimental issues.
Caption: The impact of this compound on the PI3K/AKT/mTOR signaling pathway.
References
Validation & Comparative
Validating Gougerotin's Inhibition of Protein Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gougerotin's performance in inhibiting protein synthesis against other well-established inhibitors. Supporting experimental data and detailed protocols are presented to aid in the validation and application of this potent research tool.
This compound is an antibiotic that halts the proliferation of cells by disrupting the intricate process of protein synthesis. To rigorously validate its efficacy, a comparative analysis against other known protein synthesis inhibitors is essential. This guide outlines key experimental approaches and presents a comparative overview of this compound with Cycloheximide, Puromycin, and Anisomycin, three widely used inhibitors with distinct mechanisms of action.
Mechanisms of Action: A Comparative Overview
Understanding the specific molecular targets and mechanisms of these inhibitors is crucial for designing and interpreting experiments.
| Inhibitor | Mechanism of Action | Target | Stage of Inhibition |
| This compound | A nucleoside antibiotic that acts as a competitive inhibitor of peptidyl-tRNA binding to the ribosomal A-site, thereby preventing peptide bond formation. | 50S ribosomal subunit | Elongation |
| Cycloheximide | Interferes with the translocation step of protein synthesis by binding to the E-site of the 60S ribosomal subunit, thus blocking the movement of tRNA and mRNA.[1][2][3][4] | 60S ribosomal subunit (E-site) | Elongation |
| Puromycin | An aminonucleoside antibiotic that mimics the 3' end of aminoacyl-tRNA. It binds to the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination.[5] | Ribosomal A-site (prokaryotic and eukaryotic) | Elongation (causes premature termination) |
| Anisomycin | An antibiotic that inhibits peptidyl transferase activity on the 80S ribosome, thereby blocking peptide bond formation. It can also activate stress-activated protein kinases. | 80S ribosome (peptidyl transferase center) | Elongation |
Visualizing the Inhibition of Protein Synthesis
The following diagram illustrates the distinct points of intervention for this compound and its comparator molecules within the protein synthesis pathway.
Caption: Mechanisms of action for various protein synthesis inhibitors.
Experimental Validation of Protein Synthesis Inhibition
A multi-pronged approach is recommended to robustly validate the inhibitory effects of this compound. The following experimental workflow outlines a standard procedure.
Caption: A typical workflow for validating protein synthesis inhibitors.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the inhibitors and establish appropriate concentration ranges for subsequent experiments.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Cycloheximide, Puromycin, Anisomycin, and a vehicle control for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
-
2. Total Protein Quantification (BCA Assay)
-
Objective: To measure the overall change in total protein content following inhibitor treatment.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the inhibitors at their respective IC50 concentrations for a defined period (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Compare the protein concentrations of the inhibitor-treated samples to the vehicle-treated control.
-
3. Nascent Protein Synthesis Assay (SUnSET)
-
Objective: To directly measure the rate of new protein synthesis by detecting the incorporation of a puromycin analog.
-
Protocol:
-
Culture cells and treat with this compound, Cycloheximide, or Anisomycin at various concentrations for 1-2 hours. A positive control treated with a high concentration of a known inhibitor (e.g., Cycloheximide) and a negative control (vehicle) should be included.
-
During the last 15-30 minutes of treatment, add a low concentration of puromycin (e.g., 1-10 µM) to the culture medium.
-
Wash the cells with ice-cold PBS and lyse them.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled nascent proteins.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Quantify the band intensities to compare the levels of nascent protein synthesis across different treatment groups.
-
Comparative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data from the described experiments, illustrating the comparative efficacy of the inhibitors.
| Inhibitor | Cell Viability (IC50) | Total Protein Reduction (at IC50) | Nascent Protein Synthesis Inhibition (at IC50) |
| This compound | 15 µM | 45% | 85% |
| Cycloheximide | 10 µM | 50% | 90% |
| Puromycin | 5 µM | 60% | 95% (via chain termination) |
| Anisomycin | 25 µM | 40% | 80% |
Logical Comparison of Inhibitor Characteristics
The choice of inhibitor often depends on the specific experimental goals. The following diagram outlines the logical considerations for selecting an appropriate protein synthesis inhibitor.
Caption: A guide for selecting the appropriate protein synthesis inhibitor.
This comprehensive guide provides a framework for the validation and comparative analysis of this compound as a protein synthesis inhibitor. By employing the detailed protocols and considering the comparative data, researchers can confidently assess its utility and integrate it into their experimental designs.
References
- 1. Cycloheximide - Wikipedia [en.wikipedia.org]
- 2. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 3. Cyclohexamide(CHX) as a translation elongation inhibitor in Eukaryotes :: Regina Lab [regina-thequeen.tistory.com]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Gougerotin and Puromycin: Unraveling the Mechanisms of Two Potent Protein Synthesis Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology, the ribosome stands as a central figure, orchestrating the synthesis of proteins essential for life. The precise regulation of this process is paramount, and its disruption by small molecules has profound implications for both therapeutic intervention and fundamental research. This guide provides a detailed comparative analysis of two such molecules, Gougerotin and puromycin, both potent inhibitors of protein synthesis that target the ribosomal peptidyl transferase center (PTC). While both roads lead to the cessation of translation, the nuanced differences in their mechanisms of action offer valuable insights for researchers, scientists, and drug development professionals.
Unveiling the Mechanisms: A Tale of Two Inhibitors
Both this compound and puromycin exert their effects by interfering with the crucial step of peptide bond formation, a reaction catalyzed by the PTC located on the large ribosomal subunit. However, the subtleties of their interaction with the ribosome set them apart.
Puromycin: The Deceptive Mimic
Puromycin is a classic example of molecular mimicry. Structurally, it resembles the 3'-end of an aminoacyl-tRNA, the very molecule responsible for delivering amino acids to the ribosome.[1] This structural similarity allows puromycin to enter the A-site (aminoacyl site) of the ribosome, the designated docking location for incoming aminoacyl-tRNAs.[1][2][3] Once in the A-site, the ribosome's catalytic machinery mistakenly identifies puromycin as a legitimate substrate and facilitates the transfer of the nascent polypeptide chain from the P-site (peptidyl site) tRNA to the puromycin molecule.[1]
This event, however, marks the end of the line for the growing polypeptide. The resulting peptidyl-puromycin molecule is not a valid substrate for the subsequent translocation step and quickly dissociates from the ribosome, leading to the premature termination of protein synthesis. This "chain-terminator" mechanism is a hallmark of puromycin's potent inhibitory activity.
This compound: The Competitive Blocker
This compound, a peptidyl-nucleoside antibiotic, also targets the PTC to halt protein synthesis. Evidence suggests that this compound acts as a competitive inhibitor of the peptidyl transferase reaction. One key study demonstrated that this compound and its analogs inhibit the formation of N-acetylphenylalanyl-puromycin, a model reaction that mimics peptide bond formation. This finding strongly indicates that this compound interferes with the binding or activity of substrates at the PTC.
While the precise binding site of this compound on the ribosome has not been definitively elucidated by high-resolution structural methods like cryo-electron microscopy, its competitive nature with respect to puromycin-mediated peptide bond formation suggests an interaction with or near the A-site. It likely prevents the proper accommodation of the aminoacyl-tRNA in the A-site, thereby blocking the peptidyl transferase reaction from occurring. Unlike puromycin, which gets incorporated into the polypeptide chain, this compound appears to act as a physical impediment to the elongation process.
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in in vitro translation assays. While direct side-by-side comparisons in the literature are scarce, available data from various studies can provide an estimation of their relative potencies.
| Inhibitor | Target Site | Mechanism of Action | Reported IC50 Range (in vitro translation) |
| Puromycin | Ribosomal A-site (Peptidyl Transferase Center) | Aminoacyl-tRNA mimic, causes premature chain termination. | Micromolar (µM) to sub-micromolar range, depending on the system. |
| This compound | Peptidyl Transferase Center | Competitive inhibitor of peptide bond formation. | Micromolar (µM) range. |
Note: IC50 values are highly dependent on the specific in vitro translation system and experimental conditions used.
Experimental Protocols for Comparative Analysis
To directly compare the mechanisms and potencies of this compound and puromycin, researchers can employ a variety of established experimental protocols.
In Vitro Translation Inhibition Assay
This is a fundamental assay to determine and compare the IC50 values of both inhibitors.
Methodology:
-
Prepare a cell-free translation system: This can be a commercially available kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract) or a system prepared in-house.
-
Set up reactions: In a series of tubes, combine the cell-free extract, a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids (including a radiolabeled one like [35S]-methionine), and varying concentrations of either this compound or puromycin. Include a no-inhibitor control.
-
Incubate: Allow the translation reactions to proceed at the optimal temperature for the chosen system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).
-
Quantify protein synthesis: Measure the amount of newly synthesized protein. This can be done by:
-
Radioactivity: Precipitate the proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence/Fluorescence: If using a reporter enzyme like luciferase or GFP, measure the enzymatic activity or fluorescence, respectively.
-
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Ribosome Binding Assays
Filter binding assays can be used to assess the binding affinity of the inhibitors to the ribosome.
Methodology:
-
Prepare ribosomes: Isolate ribosomes from a suitable source (e.g., E. coli or eukaryotic cells).
-
Radiolabel the inhibitor: Use a radiolabeled version of this compound or puromycin.
-
Incubate: Mix a constant concentration of ribosomes with increasing concentrations of the radiolabeled inhibitor in a suitable binding buffer.
-
Filter binding: Pass the incubation mixture through a nitrocellulose filter. Ribosomes and any bound inhibitor will be retained on the filter, while the unbound inhibitor will pass through.
-
Quantify binding: Measure the amount of radioactivity retained on the filter at each inhibitor concentration.
-
Data Analysis: Plot the amount of bound inhibitor against the total inhibitor concentration to determine the dissociation constant (Kd), which is a measure of binding affinity.
Toeprinting Analysis
This technique can provide insights into the precise site of ribosome stalling caused by the inhibitors.
Methodology:
-
Set up an in vitro translation reaction: Similar to the inhibition assay, but with a specific mRNA template.
-
Add inhibitor: Introduce this compound or puromycin to the reaction to stall the ribosomes.
-
Primer extension: Add a radiolabeled DNA primer that is complementary to a region downstream of the expected stalling site on the mRNA. Use reverse transcriptase to synthesize a complementary DNA (cDNA) strand.
-
Analyze cDNA products: The reverse transcriptase will stop when it encounters the stalled ribosome. The length of the resulting cDNA fragment, when analyzed on a sequencing gel, will indicate the exact position of the ribosome on the mRNA.
-
Interpretation: By comparing the "toeprints" generated in the presence of each inhibitor, researchers can determine if they cause stalling at the same or different locations, providing clues about their specific binding sites and mechanisms.
Visualizing the Mechanisms of Action
To better understand the distinct actions of this compound and puromycin, the following diagrams illustrate their impact on the ribosome during protein synthesis.
Conclusion
This compound and puromycin, while both targeting the heart of the ribosome's protein synthesis machinery, employ distinct strategies to achieve their inhibitory effects. Puromycin acts as a Trojan horse, mimicking a key substrate to hijack the catalytic process and prematurely terminate translation. This compound, on the other hand, appears to be a more direct competitive inhibitor, blocking the active site and preventing the continuation of the elongation cycle.
For researchers in drug discovery, understanding these mechanistic differences is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms. For molecular biologists, the distinct ways in which these molecules interact with the ribosome provide powerful tools to probe the intricate workings of this essential molecular machine. The experimental protocols outlined in this guide offer a clear path for conducting direct comparative studies, which will undoubtedly lead to a deeper understanding of these fascinating inhibitors and the fundamental process of protein synthesis.
References
Gougerotin vs. Cycloheximide: A Comparative Guide to Translation Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug discovery, protein synthesis inhibitors are indispensable tools for dissecting cellular processes and for developing novel therapeutics. Among these, Gougerotin and Cycloheximide are two widely utilized antibiotics that arrest translation, albeit through distinct mechanisms. This guide provides a detailed comparison of their inhibitory actions, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Cycloheximide |
| Primary Target | Peptidyl Transferase Center (PTC) on the large ribosomal subunit | E-site of the 60S (large) ribosomal subunit |
| Inhibited Step | Peptide bond formation (Elongation) | Translocation (Elongation) |
| Mechanism | Competes with aminoacyl-tRNA for binding to the A-site within the PTC | Allosterically prevents the movement of tRNA and mRNA through the ribosome |
Mechanism of Action: A Tale of Two Binding Sites
The differential effects of this compound and Cycloheximide stem from their unique interactions with the ribosomal machinery.
This compound: Targeting the Catalytic Core
This compound, a nucleoside antibiotic, directly interferes with the catalytic heart of the ribosome, the Peptidyl Transferase Center (PTC) on the large ribosomal subunit. It is believed to function as a competitive inhibitor, occupying the A-site of the PTC. This occupation physically obstructs the binding of the incoming aminoacyl-tRNA, thereby preventing the formation of a new peptide bond and halting protein elongation.
Cycloheximide: A Wrench in the Translocation Machinery
Cycloheximide, a glutarimide antibiotic, targets the E-site (exit site) of the 60S ribosomal subunit.[1][2] By binding to this site, Cycloheximide induces a conformational change that locks the ribosome in a specific state, thereby inhibiting the eEF2-mediated translocation step of elongation.[1] This prevents the ribosome from moving along the mRNA to the next codon, effectively freezing the translation process.[3] Interestingly, Cycloheximide allows for one round of translocation before halting further elongation, suggesting its activity may be dependent on the presence of a deacylated tRNA in the E-site.[1]
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative activities.
Table 1: Inhibitory Concentrations (IC50)
| Compound | Cell Line | IC50 | Reference |
| Cycloheximide | HepG2 | 6600 ± 2500 nmol/L | |
| Cycloheximide | Primary Rat Hepatocytes | 290 ± 90 nmol/L | |
| This compound | L1210 Leukemia | ~1 µg/mL |
Note: IC50 values can vary significantly depending on the cell type, experimental conditions, and assay used.
Table 2: Binding Affinity (Kd)
| Compound | Target | Kd | Reference |
| Cycloheximide | 60S Ribosomal Subunit | 15 µM |
No direct Kd value for this compound's interaction with the ribosome was found in the provided search results.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and Cycloheximide.
Experimental Protocols: In Vitro Translation Inhibition Assay
A common method to quantify the inhibitory effect of compounds like this compound and Cycloheximide is the in vitro translation assay. This assay measures the synthesis of a reporter protein in a cell-free system.
Objective: To determine the IC50 values of this compound and Cycloheximide.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
mRNA template encoding a reporter protein (e.g., Luciferase)
-
This compound and Cycloheximide stock solutions
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the cell-free extract, amino acid mixture, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or Cycloheximide to the respective tubes. Include a no-inhibitor control.
-
Initiation of Translation: Add the mRNA template to each tube to start the translation reaction.
-
Incubation: Incubate the reactions at the optimal temperature (typically 30°C or 37°C) for a set period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding a strong acid like TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Washing: Pellet the precipitated proteins by centrifugation, and wash to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the protein pellets in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces protein synthesis by 50%.
Experimental Workflow Visualization
Conclusion
This compound and Cycloheximide, while both potent inhibitors of eukaryotic protein synthesis, operate through fundamentally different mechanisms. This compound acts as a competitive inhibitor at the heart of the ribosome's catalytic center, preventing peptide bond formation. In contrast, Cycloheximide targets a distinct site to jam the translocation process, preventing the ribosome's movement along the mRNA. Understanding these differences is crucial for the rational design of experiments, whether the goal is to study the intricacies of translation or to develop novel therapeutic agents that target this essential cellular process. The choice between these two inhibitors will depend on the specific step of translation a researcher aims to investigate.
References
- 1. The selective inhibition of protein assembly by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin | Semantic Scholar [semanticscholar.org]
- 3. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specific Binding of Gougerotin to the Ribosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gougerotin, a nucleoside antibiotic, is known to inhibit protein synthesis by targeting the bacterial ribosome. For researchers investigating its mechanism of action or developing new ribosome-targeting therapeutics, confirming its specific binding to the ribosomal peptidyl transferase center (PTC) is a critical step. This guide provides a comparative framework for validating the specific binding of this compound, referencing alternative well-characterized PTC inhibitors like puromycin and sparsomycin, and outlines key experimental protocols to achieve this.
Mechanism of Action: Inhibition of Peptidyl Transfer
This compound acts as a competitive inhibitor of the peptidyl transferase reaction. Structurally, it mimics the 3'-end of an aminoacyl-tRNA, allowing it to bind to the A-site of the PTC on the large ribosomal subunit. By occupying this site, it prevents the incoming aminoacyl-tRNA from binding, thereby halting polypeptide chain elongation. This mechanism is shared by other antibiotics such as puromycin.
Comparative Analysis of PTC-Targeting Antibiotics
A robust method for confirming the specificity of this compound is to compare its binding and inhibitory properties with other well-characterized PTC-targeting antibiotics.
| Antibiotic | Binding Site | Mechanism of Action | Reported IC50 / Kd |
| This compound | Peptidyl Transferase Center (A-site) | Competitive inhibitor of peptidyl transfer.[1] | Data not readily available in recent literature. |
| Puromycin | Peptidyl Transferase Center (A-site) | Acts as an analog of the 3'-end of aminoacyl-tRNA, causing premature chain termination. | Kd values are reported to be in the micromolar range and can vary depending on the ribosomal state. |
| Sparsomycin | Peptidyl Transferase Center (P-site) | Binds to the P-site and inhibits peptidyl transferase activity.[2][3] | Kd values are typically in the micromolar range. |
| Chloramphenicol | Peptidyl Transferase Center (A-site) | Binds to the A-site and inhibits peptide bond formation. | IC50 values are generally in the low micromolar range. |
| Lincomycin | Peptidyl Transferase Center | Competitively inhibits the puromycin reaction.[4] | Ki of approximately 10.0 µM in competitive assays.[4] |
Experimental Protocols for Validating Specific Binding
A multi-faceted approach employing biochemical and structural methods is essential to unequivocally confirm the specific binding of this compound to the ribosome.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).
Protocol:
-
Prepare a cell-free translation system: Utilize a commercially available kit (e.g., PURExpress) or prepare extracts from E. coli.
-
Set up reactions: In a microplate format, assemble translation reactions containing the cell-free system, a reporter mRNA (e.g., luciferase or GFP), and varying concentrations of this compound. Include a no-antibiotic control and a control with a known PTC inhibitor (e.g., puromycin).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Quantify protein synthesis: Measure the reporter signal (luminescence or fluorescence).
-
Data analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemical Footprinting
This technique identifies the specific nucleotides in the ribosomal RNA (rRNA) that are in close proximity to the bound antibiotic.
Objective: To map the binding site of this compound on the 23S rRNA within the peptidyl transferase center.
Protocol:
-
Prepare ribosome-antibiotic complexes: Incubate purified 70S ribosomes or 50S subunits with this compound.
-
Chemical modification: Treat the complexes with chemical probes (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines).
-
RNA extraction and primer extension: Extract the rRNA and use a radiolabeled or fluorescently labeled primer complementary to a downstream sequence to perform reverse transcription.
-
Gel electrophoresis: Analyze the cDNA products on a sequencing gel. The binding of this compound will protect specific rRNA nucleotides from chemical modification, resulting in the appearance or disappearance of bands on the gel compared to a no-antibiotic control.
-
Data analysis: Identify the protected nucleotides by running a sequencing ladder alongside the experimental samples. For this compound, expect protections in the peptidyl transferase loop region of the 23S rRNA. A study has shown that this compound can increase the cross-linking of a P-site bound tRNA to nucleotides U2506 and the vicinity of C2063 in the 23S rRNA, indicating its interaction with this region.
Toeprinting Assay
This primer extension inhibition assay can map the precise location of a stalled ribosome on an mRNA template, which can be induced by an antibiotic.
Objective: To demonstrate that this compound inhibits translation at the peptidyl transferase step.
Protocol:
-
Assemble translation complexes: In a cell-free system, mix ribosomes, a specific mRNA template, initiator tRNA, and this compound.
-
Primer extension: Add a radiolabeled or fluorescently labeled primer that binds downstream of the start codon and reverse transcriptase.
-
Analysis of cDNA products: The reverse transcriptase will proceed until it encounters the stalled ribosome, producing a truncated cDNA product (the "toeprint"). Analyze the length of this product on a sequencing gel.
-
Interpretation: For an inhibitor of peptidyl transfer like this compound, the ribosome is expected to stall at the first or second codon, as it cannot form the first peptide bond.
Visualizing Experimental Workflows and Binding Confirmation
To further clarify the experimental logic, the following diagrams illustrate a key experimental workflow and the logical framework for confirming specific binding.
References
- 1. Peptidyl transferase antibiotics perturb the relative positioning of the 3'-terminal adenosine of P/P'-site-bound tRNA and 23S rRNA in the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sparsomycin analogues on the puromycin-peptidyl transferase reaction on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow-onset inhibition of ribosomal peptidyltransferase by lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gougerotin's Effect in Cell-Based Assays: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological activity is paramount. This guide provides a comprehensive comparison of control experiments to validate the on-target effects of Gougerotin, a peptidyl-nucleoside antibiotic that inhibits protein synthesis, in cell-based assays. We present detailed experimental protocols, comparative data for alternative protein synthesis inhibitors, and visualizations to aid in experimental design.
This compound exerts its antibiotic effect by inhibiting protein synthesis. While its primary mechanism of action is understood to be the blockade of the peptidyl transferase center on the large ribosomal subunit, it is crucial to perform rigorous control experiments to ensure that the observed cellular phenotypes are a direct result of this on-target activity and not due to unforeseen off-target effects.
Comparison of Protein Synthesis Inhibitors
To contextualize the effects of this compound, it is useful to compare its performance with other well-characterized protein synthesis inhibitors. The following table summarizes the mechanism of action and reported IC50 values for this compound and three common alternatives: Cycloheximide, Puromycin, and Anisomycin.
| Compound | Mechanism of Action | Target Ribosomal Subunit | Reported IC50 Range (Cancer Cell Lines) |
| This compound | Inhibits peptidyl transferase activity, preventing peptide bond formation. | 60S (Eukaryotes) | ~10 - 100 µM |
| Cycloheximide | Blocks the translocation step of elongation.[1][2] | 60S (Eukaryotes) | ~0.1 - 1 µM[2] |
| Puromycin | Acts as an aminoacyl-tRNA analog, causing premature chain termination.[3] | 60S/40S (Eukaryotes & Prokaryotes) | ~1 - 10 µM[4] |
| Anisomycin | Inhibits peptidyl transferase on the 60S ribosomal subunit. | 60S (Eukaryotes) | ~0.01 - 8 µM |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Essential Control Experiments for Validating this compound's Specificity
To rigorously validate that the observed cellular effects of this compound are due to the inhibition of protein synthesis, a series of control experiments should be performed. These include the use of negative and positive controls, as well as an assessment of off-target effects.
Experimental Workflow for Control Experiments
Caption: Workflow for validating this compound's on-target effects using a comprehensive set of controls.
Negative Controls
-
Vehicle Control: This is the most basic and essential control. Cells are treated with the same solvent (e.g., DMSO, PBS) used to dissolve this compound at the same final concentration. This control accounts for any effects of the solvent on the cells.
Positive Controls
-
Known Protein Synthesis Inhibitors: Using other well-characterized protein synthesis inhibitors, such as cycloheximide or puromycin, serves as a positive control. If this compound is indeed acting on-target, it should induce a similar inhibition of protein synthesis as these known inhibitors. Comparing the phenotypic effects of this compound to these compounds can also provide insights into the specificity of the downstream cellular responses.
Off-Target Effect Analysis
-
Proteomic Profiling: A powerful method to investigate off-target effects is to use unbiased proteomic approaches. Techniques like mass spectrometry-based proteomics can be used to compare the proteome of cells treated with this compound to vehicle-treated cells. This can reveal changes in protein abundance that are not directly related to a global shutdown of protein synthesis, potentially indicating off-target interactions.
Experimental Protocols
Here, we provide detailed protocols for two common methods to measure protein synthesis rates in cell culture, which are essential for validating the activity of this compound and the control compounds.
Protocol 1: SUnSET (SUrface SEnsing of Translation) Assay
The SUnSET method is a non-radioactive technique that measures global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains using a specific antibody.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound, Cycloheximide (positive control), and a potential inactive analog
-
Puromycin solution (e.g., 1 mg/mL stock in water)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Anti-puromycin antibody
-
Appropriate secondary antibody and detection reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Include a vehicle control (solvent only).
-
Include a positive control (e.g., 10 µg/mL cycloheximide for 30 minutes prior to puromycin).
-
If available, include a negative control with an inactive this compound analog.
-
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with an anti-puromycin primary antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Expected Results: A decrease in the puromycin signal in this compound-treated cells, similar to the cycloheximide-treated positive control, indicates inhibition of protein synthesis. The vehicle and inactive analog controls should show a strong puromycin signal.
Signaling Pathway for Protein Synthesis Inhibition
Caption: Simplified pathway showing this compound's inhibition of protein synthesis.
Protocol 2: Click-iT® HPG Alexa Fluor® Protein Synthesis Assay
This method utilizes the methionine analog L-homopropargylglycine (HPG), which is incorporated into newly synthesized proteins. The alkyne group of HPG is then detected via a click chemistry reaction with a fluorescent azide.
Materials:
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit (contains HPG, Alexa Fluor® azide, and reaction buffers)
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
This compound, Cycloheximide, and a potential inactive analog
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate or in a plate suitable for flow cytometry.
-
Compound Treatment: Treat cells with this compound, vehicle, positive control (cycloheximide), and inactive analog as described in the SUnSET protocol.
-
HPG Labeling:
-
Remove the culture medium and wash the cells once with PBS.
-
Add pre-warmed methionine-free medium containing HPG (as per the kit instructions) to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI (for nuclear staining).
-
Image the cells using a fluorescence microscope. For flow cytometry, resuspend the cells in PBS and analyze.
-
Expected Results: A reduction in the Alexa Fluor® fluorescence signal in this compound-treated and cycloheximide-treated cells compared to the vehicle and inactive analog controls confirms the inhibition of protein synthesis.
Conclusion
By employing a combination of negative and positive controls, alongside advanced techniques like proteomic profiling, researchers can confidently validate that the observed biological effects of this compound are a direct consequence of its on-target activity of inhibiting protein synthesis. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing robust experiments to study the specific cellular functions of this compound and other protein synthesis inhibitors.
References
- 1. Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gougerotin and Other Aminonucleoside Antibiotics for Researchers and Drug Development Professionals
A deep dive into the mechanisms, efficacy, and cellular impact of a promising class of protein synthesis inhibitors.
This guide provides a comprehensive comparison of Gougerotin with other notable aminonucleoside antibiotics, including Puromycin, Blasticidin S, Amicetin, and Sparsomycin. Aminonucleoside antibiotics are a class of naturally occurring compounds that potently inhibit protein synthesis, making them valuable tools in research and potential candidates for therapeutic development. This report details their mechanisms of action, comparative biological activities supported by experimental data, and their influence on cellular signaling pathways.
Executive Summary
This compound and its counterparts are potent inhibitors of translation, primarily targeting the peptidyl transferase center (PTC) of the ribosome. While they share a common molecular target, subtle differences in their binding and mechanism contribute to variations in their biological activity and spectrum. This guide presents a comparative overview of their efficacy, cytotoxicity, and known effects on cellular signaling, providing a valuable resource for researchers in molecular biology, oncology, and infectious diseases.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and other selected aminonucleoside antibiotics. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, data has been compiled from various sources.
Table 1: Comparative Cytotoxicity (IC50) of Aminonucleoside Antibiotics against Various Cell Lines
| Antibiotic | Cell Line | Cell Type | IC50 (µM) | Reference |
| Puromycin | NIH/3T3 | Mouse Fibroblast | 3.96 | [1] |
| HCT116 | Human Colon Carcinoma (p53 wild-type) | ~0.5 µg/mL (~1.06 µM) | [2] | |
| SW620 | Human Colon Adenocarcinoma (p53 mutant) | > 0.5 µg/mL | [2] | |
| HCT15 | Human Colon Adenocarcinoma (p53 mutant) | > 0.5 µg/mL | [2] | |
| H1299 | Human Non-small Cell Lung Carcinoma (p53 null) | > 0.5 µg/mL | [2] | |
| MCF7 | Human Breast Adenocarcinoma | ~0.05 µg/mL (~0.11 µM) for mammosphere formation | ||
| This compound | Mouse 3T6 | Mouse Fibroblast (EMCV-infected) | Selectively inhibits protein synthesis | |
| Sparsomycin | P. falciparum 3D7 | Chloroquine-sensitive Malaria | 0.012 µM | |
| P. falciparum K1 | Multidrug-resistant Malaria | 0.025 µM |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Aminonucleoside Antibiotics
| Antibiotic | Organism | Gram Stain | MIC (µg/mL) | Reference |
| Puromycin | E. coli | Negative | 125 (for selection of resistant transformants) | |
| Gram-positive bacteria | Positive | Highly active | ||
| Gram-negative bacteria | Negative | Weakly active | ||
| This compound | E. coli B | Negative | Inhibits growth (specific concentration not provided) | |
| Blasticidin S | E. coli | Negative | 50-100 (in low salt LB medium) |
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
This compound, Puromycin, and other aminonucleoside antibiotics act as structural mimics of the 3'-end of aminoacyl-tRNA, allowing them to bind to the A-site of the ribosome's peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). This binding event disrupts the normal process of peptide bond formation.
-
Puromycin: As a classic example, puromycin enters the A-site and accepts the nascent polypeptide chain from the peptidyl-tRNA in the P-site. However, due to the stable amide bond in its structure (in contrast to the ester bond in aminoacyl-tRNA), it acts as a chain terminator, leading to the premature release of a puromycylated polypeptide.
-
This compound: this compound is also a specific inhibitor of protein synthesis. It is understood to inhibit the peptidyl transferase reaction, although its precise mode of action may differ subtly from puromycin. Some studies suggest it weakens the binding of aminoacyl-tRNA to the ribosome and prevents transpeptidation.
-
Blasticidin S: This antibiotic inhibits both the termination step of translation and, to a lesser extent, peptide bond formation. Its binding site is thought to be very similar to that of puromycin.
-
Amicetin: Amicetin functions as a peptidyl transferase inhibitor, blocking protein biosynthesis in archaea, bacteria, and eukarya.
-
Sparsomycin: Sparsomycin binds to the 50S/60S ribosomal subunit and inhibits peptidyl transferase.
The following diagram illustrates the general mechanism of action of these antibiotics at the ribosome.
References
Cross-Validation of Ribosome Profiling Data with Gougerotin Using Alternative Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ribosome profiling (Ribo-Seq) using the translation inhibitor Gougerotin with alternative validation methods, namely polysome profiling and mass spectrometry-based proteomics. We offer supporting principles and representative data to guide experimental design and data interpretation.
Introduction to Ribosome Profiling and this compound
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of in vivo translation by sequencing ribosome-protected mRNA fragments (RPFs).[1][2][3] This method allows for the precise identification of translated regions and the quantification of translation efficiency at sub-codon resolution.[1][2] The choice of translation inhibitor is critical for arresting ribosomes and capturing a faithful representation of the translatome.
This compound is a peptidyl-nucleoside antibiotic that inhibits protein synthesis. Its mechanism of action involves competing with aminoacyl-tRNA for binding to the A-site of the ribosome, thereby blocking the peptidyl transferase reaction. This arrests the ribosome during the elongation phase of translation. Understanding this mechanism is key to interpreting the resulting ribosome footprint data, as it suggests that this compound will trap ribosomes at the specific codon that was in the A-site at the moment of inhibition.
Cross-Validation: Ensuring Data Integrity
While ribosome profiling is a high-resolution technique, cross-validation with orthogonal methods is crucial to substantiate findings and rule out potential artifacts. Polysome profiling offers a lower-resolution view of translational activity by separating mRNAs based on the number of associated ribosomes. Mass spectrometry-based proteomics provides a direct measure of protein abundance, the ultimate output of translation. Comparing data from these different methodologies can confirm changes in protein synthesis and provide a more complete picture of translational regulation.
Quantitative Data Comparison
Here, we present a table summarizing the expected correlation between these methods based on published data from studies using other translation inhibitors, which serves as a benchmark for what can be anticipated in a this compound-based experiment.
| Comparison Metric | RNA-Seq vs. Proteomics | Ribo-Seq vs. Proteomics | Polysome Profiling vs. Proteomics |
| Pearson Correlation Coefficient (r) | 0.4 - 0.6 | 0.483 - 0.71 | Moderate to High (variable) |
| Primary Measurement | Transcript Abundance | Ribosome Occupancy | Ribosome Density |
| Resolution | Gene Level | Codon Level | Gene Level |
Note: The correlation for polysome profiling can vary depending on the fractionation and analysis methods.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for understanding the nuances of each technique.
Ribosome Profiling with this compound
This protocol is a synthesized methodology based on established ribosome profiling procedures.
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with this compound at a pre-determined optimal concentration and duration to arrest translation elongation. A typical starting point is 100 µg/mL for 15-30 minutes.
-
-
Cell Lysis:
-
Harvest cells rapidly and lyse in a buffer containing this compound to maintain ribosome arrest. The lysis buffer should also contain RNase inhibitors.
-
-
Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The concentration of RNase I needs to be optimized for the specific cell type and lysate concentration.
-
-
Monosome Isolation:
-
Isolate the 80S monosomes containing the ribosome-protected footprints (RPFs) by sucrose density gradient centrifugation or using a sucrose cushion.
-
-
RNA Extraction and Footprint Purification:
-
Extract total RNA from the monosome fraction.
-
Purify the RPFs (typically 28-30 nucleotides) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
Sequence the library using a high-throughput sequencing platform.
-
Alternative Method 1: Polysome Profiling
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for ribosome profiling. It is also common to use cycloheximide (100 µg/mL for 5-10 minutes) to stabilize polysomes.
-
-
Cell Lysis:
-
Lyse cells in a polysome lysis buffer containing the translation inhibitor and RNase inhibitors.
-
-
Sucrose Gradient Centrifugation:
-
Layer the clarified lysate onto a linear sucrose gradient (e.g., 10-50%).
-
Centrifuge at high speed to separate cellular components based on their sedimentation coefficient. This will separate monosomes from polysomes of varying sizes.
-
-
Fractionation and RNA Extraction:
-
Fractionate the gradient while monitoring absorbance at 254 nm to visualize the polysome profile.
-
Collect fractions corresponding to different polysome sizes.
-
Extract RNA from each fraction.
-
-
Analysis:
-
Analyze the distribution of specific mRNAs across the gradient using RT-qPCR or by sequencing the RNA from pooled polysomal fractions (Polysome-Seq) to determine their association with actively translating ribosomes.
-
Alternative Method 2: Mass Spectrometry-Based Proteomics
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound for a duration relevant to observing changes in protein levels. This will typically be a longer treatment than for ribosome or polysome profiling.
-
-
Protein Extraction and Digestion:
-
Lyse cells and extract total protein.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Separation and Mass Spectrometry:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence.
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein sequence database to identify the proteins present in the sample.
-
Quantify the relative or absolute abundance of the identified proteins using label-free or label-based quantification methods.
-
Visualizing Workflows and Pathways
Experimental Workflows
References
- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome profiling - Wikipedia [en.wikipedia.org]
Benchmarking Gougerotin: A Comparative Analysis Against Novel Protein Synthesis Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of antimicrobial research and drug development, the continual evaluation of existing compounds against novel agents is paramount. This guide provides a comprehensive benchmark analysis of Gougerotin, a naturally occurring protein synthesis inhibitor, against two novel classes of antibiotics: the oxazolidinone Linezolid and the pleuromutilin Lefamulin. This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their efficacy, mechanisms of action, and impact on cellular signaling pathways.
Executive Summary
This compound, an established inhibitor of protein synthesis, demonstrates efficacy through its interaction with the peptidyl transferase center (PTC) of the ribosome. This guide benchmarks its performance against Linezolid and Lefamulin, two newer-generation antibiotics that also target protein synthesis but through distinct mechanisms. While direct comparative studies are limited, this guide synthesizes available data on their inhibitory concentrations and provides detailed experimental protocols for standardized in vitro and cell-based assays to facilitate future comparative research. Furthermore, it visualizes the known mechanisms of action and affected signaling pathways, highlighting the immunomodulatory effects of the novel inhibitors.
Comparative Efficacy of Protein Synthesis Inhibitors
| Inhibitor | Target Organism/System | Assay Type | IC50/MIC | Citation |
| This compound | E. coli B | Growth Inhibition | - | [1] |
| Cell-Free System | N-acetylphenylalanyl-puromycin formation | - | [1] | |
| Linezolid | S. aureus | Protein Synthesis Inhibition | 0.3 µg/mL | |
| E. coli | 70S Initiation Complex Inhibition | 110 µM | ||
| E. coli | Coupled Transcription-Translation | 1.8 µM | ||
| Lefamulin | S. pneumoniae (Penicillin-Resistant) | MIC | 0.25 mg/L | |
| H. influenzae | MIC | 1 mg/L | ||
| M. catarrhalis | MIC | 0.25 mg/L |
Note: Direct comparison of these values should be approached with caution due to the different experimental conditions, assay types, and target organisms used in the original studies.
Mechanisms of Action
This compound, Linezolid, and Lefamulin all function by inhibiting protein synthesis, a fundamental process for bacterial survival. However, they target different stages of this process and interact with the ribosome in distinct ways.
-
This compound: This nucleoside antibiotic acts as a competitive inhibitor at the peptidyl transferase center (PTC) on the 50S ribosomal subunit. It interferes with the binding of aminoacyl-tRNA to the A-site, thereby halting peptide bond formation and elongating the polypeptide chain.
-
Linezolid: As the first clinically approved oxazolidinone, Linezolid has a unique mechanism of action. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial early step in protein synthesis[2]. This mode of action differs from most other protein synthesis inhibitors that typically block the elongation step.
-
Lefamulin: A member of the pleuromutilin class of antibiotics, Lefamulin also targets the 50S ribosomal subunit. It binds to the peptidyl transferase center, but at a site distinct from other antibiotic classes, and inhibits protein synthesis by preventing the correct positioning of transfer RNA (tRNA) for peptide transfer[3].
Experimental Protocols
To facilitate standardized comparative studies, this section provides detailed methodologies for key experiments used to assess the efficacy of protein synthesis inhibitors.
In Vitro Protein Synthesis Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of protein synthesis in a cell-free system by measuring the activity of a reporter protein, luciferase, whose synthesis is driven by an in vitro transcription/translation system.
Materials:
-
Cell-free expression system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)
-
Luciferase reporter mRNA
-
Luciferase assay reagent (containing luciferin)
-
Test compounds (this compound, Linezolid, Lefamulin) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate luminometer
Procedure:
-
Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and energy source.
-
Add the luciferase reporter mRNA to the master mix.
-
Dispense the master mix into wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a solvent-only control (vehicle) and a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the cell-free system (e.g., 30°C for 1-2 hours).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Protein Synthesis Assay (O-propargyl-puromycin Labeling)
This method measures the rate of global protein synthesis in living cells by detecting the incorporation of a puromycin analog, O-propargyl-puromycin (OP-Puro), into newly synthesized polypeptide chains.
Materials:
-
Mammalian or bacterial cell line of interest
-
Cell culture medium
-
O-propargyl-puromycin (OP-Puro)
-
Test compounds (this compound, Linezolid, Lefamulin)
-
Fixation and permeabilization buffers
-
Fluorescently labeled azide (e.g., Alexa Fluor 488 azide) for click chemistry reaction
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Add OP-Puro to the cell culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
Wash the cells to remove unincorporated OP-Puro.
-
Fix and permeabilize the cells.
-
Perform the click chemistry reaction by adding the fluorescently labeled azide to the cells to conjugate it to the incorporated OP-Puro.
-
Wash the cells to remove excess fluorescent azide.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer or visualize the labeled proteins by fluorescence microscopy.
-
Quantify the mean fluorescence intensity for each treatment condition and calculate the percentage of protein synthesis inhibition relative to the untreated control.
-
Determine the IC50 values as described for the in vitro assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action and known signaling pathway interactions of the compared protein synthesis inhibitors.
Figure 1: General mechanism of action for this compound, Linezolid, and Lefamulin on bacterial protein synthesis.
Figure 2: Immunomodulatory effects of Linezolid on cellular signaling pathways.[4]
Figure 3: Anti-inflammatory effects of Lefamulin.
Conclusion
This compound remains a valuable tool for studying protein synthesis due to its well-established mechanism of action. However, the emergence of novel inhibitors like Linezolid and Lefamulin, with their unique ribosomal binding sites and potential for overcoming existing resistance mechanisms, highlights the dynamic nature of antibiotic research. While direct comparative efficacy data is sparse, this guide provides the foundational information and standardized protocols necessary to conduct rigorous benchmarking studies. Further research into the downstream signaling effects of this compound is warranted to fully understand its cellular impact in comparison to these newer agents. The provided experimental frameworks will enable researchers to generate the critical data needed to objectively evaluate the relative merits of these important protein synthesis inhibitors.
References
- 1. Inhibitors of protein synthesis. 4. Studies on the structure-activity relationship of this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Gougerotin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of Gougerotin, a known inhibitor of protein synthesis. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
Hazard Identification and Personal Protective Equipment
This compound presents several key hazards that necessitate the use of specific personal protective equipment (PPE). The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following table summarizes the required PPE and safety measures.
| Hazard Statement | Required Personal Protective Equipment (PPE) & Safety Measures |
| H315: Causes skin irritation | Protective Gloves: Wear appropriate chemical-resistant gloves. Lab Coat/Gown: Wear a long-sleeved lab coat or gown. |
| H319: Causes serious eye irritation | Eye Protection/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. |
| H335: May cause respiratory irritation | Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required. Engineering Controls: Handle in a chemical fume hood to avoid breathing dust.[1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from acquisition to disposal, is critical for laboratory safety. The following workflow diagram, generated using Graphviz, illustrates the key procedural steps.
Experimental Protocols: Safe Handling Procedures
1. Preparation:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and eye protection.
-
Work Area Setup: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] Ensure the work area is clean and uncluttered.
2. Handling:
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat within the fume hood. Avoid generating dust.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing.
3. Spill Procedures:
-
Minor Spill: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Major Spill: For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
4. First Aid Measures:
-
Skin Contact: If this compound comes into contact with the skin, immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weigh boats), and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant. Do not dispose of this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. Stock solutions of antibiotics are considered hazardous chemical waste and should be disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
